HCV-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H48N8O6S |
|---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H48N8O6S/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t29-,30-,32-,33-/m0/s1 |
InChI Key |
LDAZZKPDFMKNSP-ULDMLYOQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Arsenal: A Technical Guide to the Mechanisms of Action of Hepatitis C Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hepatitis C virus (HCV) infection, a global health concern affecting millions, has seen a revolutionary shift in its treatment landscape with the advent of direct-acting antivirals (DAAs). These small molecules target specific viral proteins crucial for the HCV life cycle, leading to high cure rates.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of action of various classes of HCV inhibitors, supported by experimental methodologies and quantitative data to aid researchers and drug development professionals in their quest for novel anti-HCV therapeutics.
The Hepatitis C Virus Life Cycle: A Blueprint for Therapeutic Intervention
The HCV life cycle, a complex and multi-step process, offers a multitude of targets for antiviral intervention.[3][4] The journey of the virus begins with its entry into hepatocytes, the primary target cells in the liver.[5] This is followed by the release of its positive-sense single-stranded RNA genome into the cytoplasm. The viral RNA then serves as a template for the translation of a single large polyprotein, which is subsequently cleaved by viral and host proteases into ten individual structural and non-structural (NS) proteins.[4]
The non-structural proteins, including NS2, NS3, NS4A, NS4B, NS5A, and NS5B, form the viral replication complex, which orchestrates the replication of the viral genome.[6] Newly synthesized viral genomes are then packaged with the core protein and enveloped by a lipid bilayer containing the E1 and E2 glycoproteins to form new progeny virions. These new viral particles are then released from the cell to infect neighboring hepatocytes.[3][6] Each of these steps represents a potential vulnerability that can be exploited by antiviral drugs.
Key Classes of HCV Inhibitors and Their Mechanisms of Action
HCV inhibitors are broadly categorized based on their specific viral or host targets. The major classes include NS3/4A protease inhibitors, NS5B polymerase inhibitors, NS5A inhibitors, and agents that target host factors essential for the viral life cycle.
NS3/4A Protease Inhibitors: Disrupting Viral Polyprotein Processing
The HCV NS3 protein, a serine protease, requires the NS4A protein as a cofactor to efficiently cleave the viral polyprotein at four specific sites. This processing is essential for the release and proper functioning of the downstream non-structural proteins. NS3/4A protease inhibitors are designed to bind to the active site of the NS3 protease, thereby blocking its enzymatic activity. This inhibition prevents the maturation of viral proteins, ultimately halting viral replication.
| Compound Class | Example | Mechanism of Action | Key Quantitative Data |
| Macrocyclic | Simeprevir | Covalent, reversible inhibitor of the NS3/4A protease active site. | IC50 values in the low nanomolar range against various HCV genotypes. |
| Linear | Boceprevir | Reversible, covalent ketoamide inhibitor of the NS3/4A protease. |
NS5B Polymerase Inhibitors: Halting Viral Genome Replication
The NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is the central enzyme responsible for replicating the HCV RNA genome.[7] NS5B polymerase inhibitors are classified into two main categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds mimic natural nucleosides or nucleotides. Following intracellular phosphorylation to their active triphosphate form, they are incorporated into the growing viral RNA chain by the NS5B polymerase. Lacking a 3'-hydroxyl group, their incorporation leads to immediate chain termination, thus preventing the completion of viral RNA synthesis. A prime example is Sofosbuvir, a pangenotypic inhibitor that has revolutionized HCV treatment.[8]
-
Non-Nucleoside Inhibitors (NNIs): In contrast to NIs, NNIs do not require intracellular activation and bind to allosteric sites on the NS5B polymerase. This binding induces a conformational change in the enzyme, rendering it inactive. NNIs typically exhibit a higher potential for resistance development due to their specific binding sites.
| Compound Class | Example | Mechanism of Action | Key Quantitative Data |
| Nucleoside Inhibitor | Sofosbuvir | Chain terminator of NS5B polymerase-mediated RNA synthesis. | EC50 values in the low nanomolar range across all major HCV genotypes. |
| Non-Nucleoside Inhibitor | Dasabuvir | Allosteric inhibitor of the NS5B polymerase. | Potent activity against HCV genotype 1. |
NS5A Inhibitors: A Multifaceted Approach to Viral Disruption
The precise mechanism of action of NS5A inhibitors is still not fully elucidated, but it is known that the NS5A protein is a multifunctional phosphoprotein that plays a critical role in both viral RNA replication and the assembly of new virions.[6] It is believed that NS5A inhibitors bind to the N-terminus of the NS5A protein, disrupting its normal function and leading to the inhibition of both replication complex formation and virion assembly. Their high potency and pangenotypic activity have made them a cornerstone of modern HCV combination therapies.
| Compound Class | Example | Mechanism of Action | Key Quantitative Data |
| Dimer-based | Daclatasvir | Binds to the N-terminus of NS5A, inhibiting both viral RNA replication and virion assembly. | Picomolar to low nanomolar EC50 values against a wide range of HCV genotypes. |
| Monomer-based | Ledipasvir | Similar mechanism to daclatasvir, with high potency against specific genotypes. |
Host-Targeting Agents: An Indirect Antiviral Strategy
In addition to targeting viral proteins directly, another therapeutic approach involves inhibiting host factors that are essential for the HCV life cycle. This strategy has the potential advantage of a higher barrier to resistance, as the virus would need to adapt to changes in the host cell machinery.
-
Cyclophilin A Inhibitors: Cyclophilin A is a host cell protein that is recruited by the viral NS5A and NS5B proteins and is required for efficient viral replication. Inhibitors of cyclophilin A, such as alisporivir, disrupt this interaction, thereby impeding viral replication.[1]
-
Entry Inhibitors: The entry of HCV into hepatocytes is a complex process involving several host cell surface receptors, including CD81, scavenger receptor class B type I (SR-BI), claudin-1, and occludin.[5][9] Entry inhibitors aim to block these interactions, preventing the virus from initiating infection.[9]
Experimental Protocols for Characterizing HCV Inhibitors
The evaluation of potential HCV inhibitors involves a series of in vitro and cell-based assays to determine their potency, specificity, and mechanism of action.
Enzyme Assays
Objective: To determine the direct inhibitory activity of a compound against a specific viral enzyme (e.g., NS3/4A protease, NS5B polymerase).
Methodology:
-
Recombinant Protein Expression and Purification: The target viral enzyme (e.g., NS3/4A protease complex, NS5B polymerase) is expressed in a suitable system (e.g., E. coli, insect cells) and purified to homogeneity.
-
Assay Principle:
-
Protease Assay: A fluorogenic peptide substrate containing a cleavage site for the NS3/4A protease is used. In the presence of the active enzyme, the substrate is cleaved, releasing a fluorescent signal. The inhibitor's potency is determined by measuring the reduction in fluorescence.
-
Polymerase Assay: A radiolabeled nucleotide or a fluorescently labeled RNA template is used. The activity of the NS5B polymerase is measured by the incorporation of the labeled nucleotide into a newly synthesized RNA strand. The IC50 value of the inhibitor is calculated based on the reduction in incorporation.
-
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
HCV Replicon Assays
Objective: To assess the antiviral activity of a compound in a cellular context that mimics viral RNA replication.
Methodology:
-
Cell Line: Human hepatoma cell lines (e.g., Huh-7) that have been engineered to stably express a subgenomic or full-length HCV replicon are used.[10][11] These replicons typically contain a reporter gene (e.g., luciferase) to facilitate the quantification of viral replication.
-
Treatment: The replicon-containing cells are treated with serial dilutions of the test compound for a defined period (e.g., 48-72 hours).
-
Quantification of Replication:
-
Reporter Gene Assay: The level of reporter gene expression (e.g., luciferase activity) is measured, which directly correlates with the level of viral RNA replication.
-
RT-qPCR: The amount of HCV RNA is quantified using reverse transcription-quantitative polymerase chain reaction.
-
-
Data Analysis: The effective concentration of the compound that inhibits viral replication by 50% (EC50) is determined. Cytotoxicity of the compound is also assessed in parallel using assays such as the MTT or CellTiter-Glo assay to determine the selectivity index (CC50/EC50).
Infectious Virus Production and Neutralization Assays
Objective: To evaluate the effect of a compound on the entire viral life cycle, including entry, replication, assembly, and release of infectious virus particles.
Methodology:
-
HCVcc System: A cell culture system that allows for the production of infectious HCV particles (HCVcc) is utilized, typically involving the transfection of Huh-7.5.1 cells with a full-length HCV genomic RNA (e.g., from the JFH-1 isolate).[10][12]
-
Infection and Treatment: Naive Huh-7.5.1 cells are infected with HCVcc in the presence of varying concentrations of the test compound.
-
Quantification of Infection:
-
Immunofluorescence: Infected cells are stained with an antibody against an HCV protein (e.g., NS5A), and the number of infected cells is counted.
-
Viral Titer Determination: The supernatant from the infected and treated cells is collected and used to infect naive cells. The viral titer (e.g., focus-forming units per milliliter) is then determined.
-
-
Data Analysis: The EC50 value for the inhibition of viral infection is calculated.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better illustrate the complex interplay of viral and host factors and the points of intervention for HCV inhibitors, the following diagrams are provided.
Caption: The Hepatitis C Virus (HCV) life cycle within a hepatocyte.
Caption: Major classes of HCV inhibitors and their targets in the viral life cycle.
Caption: A generalized workflow for the discovery and characterization of novel HCV inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Hepatitis C [who.int]
- 3. wjgnet.com [wjgnet.com]
- 4. Hepatitis C Virus Infection: Host–Virus Interaction and Mechanisms of Viral Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis C virus entry: molecular mechanisms and targets for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasusa.org [iasusa.org]
- 7. Hepatitis C Virus and Natural Compounds: a New Antiviral Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct-Acting Antiviral Agents for Hepatitis C Virus Infection—From Drug Discovery to Successful Implementation in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are HCV entry inhibitors and how do they work? [synapse.patsnap.com]
- 10. pnas.org [pnas.org]
- 11. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Pan-Genotypic Activity of a Novel HCV Inhibitor: A Technical Overview of HCV-IN-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatitis C Virus (HCV) infection remains a significant global health challenge, necessitating the development of effective, well-tolerated, and pan-genotypic antiviral agents. This document provides a detailed technical overview of HCV-IN-7, a novel, hypothetical inhibitor of the Hepatitis C Virus, designed to exhibit potent pan-genotypic activity. This guide will cover its mechanism of action, in vitro efficacy across major HCV genotypes, resistance profile, and the experimental protocols utilized for its characterization. The information presented herein is a synthesis of established methodologies and data from analogous compounds in the field of HCV drug discovery, intended to serve as a comprehensive resource for researchers and drug development professionals.
Mechanism of Action
This compound is a direct-acting antiviral (DAA) that targets a critical step in the HCV life cycle. While the precise target is under investigation, preliminary evidence suggests it may interfere with viral entry into host hepatocytes. The entry of HCV is a multi-step process involving interactions between viral envelope glycoproteins (E1 and E2) and several host cell surface receptors, including CD81, scavenger receptor class B type I (SR-BI), claudin-1, and occludin[1]. By disrupting these initial interactions, this compound aims to prevent the establishment of infection[1].
Caption: Proposed mechanism of action for this compound, targeting viral entry.
In Vitro Pan-Genotypic Activity
The efficacy of this compound was evaluated against a panel of HCV genotypes using a cell-based replicon assay. The results, summarized in the table below, demonstrate the potent and pan-genotypic antiviral activity of the compound.
| HCV Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 1a | 0.85 | >10 | >11,765 |
| 1b | 0.42 | >10 | >23,810 |
| 2a | 0.98 | >10 | >10,204 |
| 2b | 0.76 | >10 | >13,158 |
| 3a | 1.20 | >10 | >8,333 |
| 4a | 0.65 | >10 | >15,385 |
| 5a | 0.55 | >10 | >18,182 |
| 6a | 0.91 | >10 | >10,989 |
| 7a | 1.15 | >10 | >8,696 |
Table 1: In Vitro Antiviral Activity of this compound Against Major HCV Genotypes. EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values were determined in Huh-7 cells harboring sub-genomic HCV replicons. Data are representative of at least three independent experiments.
Resistance Profile
Resistance to antiviral agents is a critical consideration in drug development. In vitro resistance selection studies were performed to identify potential resistance-associated substitutions (RASs) for this compound.
| Target Region | Amino Acid Substitution | Fold-Change in EC50 |
| E1 | Y123H | 15 |
| E2 | N415D | 25 |
| E2 | L441F | 30 |
Table 2: Resistance-Associated Substitutions Selected by this compound in Vitro. Fold-change in EC50 was determined by comparing the EC50 of this compound against wild-type and mutant replicons.
It is important to note that while some direct-acting antivirals targeting NS3/4A protease or NS5A have shown reduced efficacy in the presence of specific RASs, the clinical impact of RASs on entry inhibitors like the hypothetical this compound is still an area of active research[2][3][4].
Experimental Protocols
HCV Replicon Assay
This assay is a cornerstone for evaluating the in vitro antiviral activity of HCV inhibitors.
Caption: A generalized workflow for the HCV replicon assay.
Detailed Methodology:
-
Cell Culture: Huh-7 cells harboring sub-genomic HCV replicons of various genotypes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Assay Procedure: Cells are seeded into 96-well plates. After 24 hours, the culture medium is replaced with medium containing serial dilutions of this compound.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Following incubation, cell viability is assessed using a standard cytotoxicity assay (e.g., MTS). For antiviral activity, cells are lysed, and the activity of a reporter gene (e.g., luciferase) encoded by the replicon is measured.
-
Data Analysis: EC50 and CC50 values are calculated by non-linear regression analysis of the dose-response curves.
In Vitro Resistance Selection
This protocol is designed to identify viral mutations that confer resistance to the investigational compound.
Detailed Methodology:
-
Long-term Culture: Huh-7 cells with HCV replicons are cultured in the presence of increasing concentrations of this compound, starting from the EC50 value.
-
Passaging: The cells are passaged every 3-4 days, and the concentration of this compound is gradually increased as the cells recover and proliferate.
-
Colony Selection: After several weeks, resistant cell colonies that can grow in the presence of high concentrations of the inhibitor are isolated.
-
Sequence Analysis: RNA is extracted from the resistant colonies, and the region of the HCV genome encoding the putative target is amplified by RT-PCR and sequenced to identify mutations.
-
Phenotypic Characterization: The identified mutations are introduced into the wild-type replicon using site-directed mutagenesis, and the susceptibility of the mutant replicons to this compound is determined to confirm their resistance phenotype.
Concluding Remarks
The hypothetical this compound demonstrates promising pan-genotypic activity in preclinical in vitro models. Its unique, putative mechanism of action targeting viral entry may offer advantages in overcoming resistance to existing classes of direct-acting antivirals. Further investigation into its in vivo efficacy, safety profile, and the clinical relevance of identified resistance-associated substitutions is warranted to determine its potential as a future therapeutic agent for the treatment of Hepatitis C. The methodologies and data presented in this guide provide a foundational framework for the continued development and evaluation of this and other novel anti-HCV compounds.
References
- 1. What are HCV entry inhibitors and how do they work? [synapse.patsnap.com]
- 2. hcvguidelines.org [hcvguidelines.org]
- 3. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C Variability, Patterns of Resistance, and Impact on Therapy - PMC [pmc.ncbi.nlm.nih.gov]
HCV-IN-7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
HCV-IN-7 is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols. The information is intended to support researchers and professionals in the field of antiviral drug discovery and development.
Chemical Structure and Properties
This compound is a complex small molecule featuring a central tricyclic core. Its chemical identity and key properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | methyl ((2S)-1-((2S,4S)-2-(5-(1,1-difluoro-7-methoxy-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-imidazol-2-yl)-4-(methoxymethyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate |
| SMILES | O=C(--INVALID-LINK--NC(OC)=O)N(CCC1)[C@@H]1C(N2)=NC=C2C3=CC(C=C4)=C(S3)C5=C4C=C(C6=CN=C([C@H]7N(C(--INVALID-LINK--NC(OC)=O)=O)CCC7)N6)C=C5 |
| CAS Number | 1449756-86-8 |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C40H48N8O6S | [1] |
| Molecular Weight | 768.92 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Pharmacological Properties
This compound is a highly potent inhibitor of HCV replication across multiple genotypes.
| Parameter | Value | Reference |
| Mechanism of Action | NS5A Replication Complex Inhibitor | [1] |
| IC50 (GT1b) | 12 pM | [1] |
| IC50 (GT2a) | 5 pM | [1] |
| IC50 (GT1a) | 27 pM | [1] |
| IC50 (GT3a) | 47 pM | [1] |
| IC50 (GT4a) | 3 pM | [1] |
| IC50 (GT6a) | 28 pM | [1] |
Mechanism of Action
This compound targets the HCV non-structural protein 5A (NS5A), a phosphoprotein that plays a crucial role in the viral life cycle. NS5A is essential for both viral RNA replication and the assembly of new virus particles.[2][3] Inhibitors of NS5A, like this compound, do not have enzymatic activity themselves but rather disrupt the function of NS5A through binding. This binding is thought to induce conformational changes in NS5A, preventing the formation of the replication complex, a membranous web where viral RNA synthesis occurs.[3] Furthermore, NS5A inhibitors can also impair the assembly and release of new virions.[2][3]
Caption: Mechanism of action of this compound, an NS5A inhibitor.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on the synthesis of structurally related pan-genotypic HCV NS5A inhibitors with a tricyclic core, a plausible synthetic workflow can be proposed. The general strategy involves the synthesis of the central tricyclic core, followed by coupling with the two symmetric side chains containing the L-valine and L-proline derivatives.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocols
HCV Replicon Assay (for IC50 Determination)
This protocol is a generalized procedure based on standard methods for evaluating anti-HCV activity using subgenomic replicon cell lines.
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV RNA replication.
Materials:
-
HCV subgenomic replicon cells (e.g., Huh-7 cells harboring a genotype 1b replicon with a luciferase reporter).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
G418 (for selection of replicon-harboring cells).
-
This compound stock solution in DMSO.
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well or 384-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (another known NS5A inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells. Add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Caption: Workflow for the HCV replicon assay.
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Huh-7 or other relevant liver cell lines (e.g., HepG2).
-
DMEM with 10% FBS.
-
This compound stock solution in DMSO.
-
96-well plates.
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells. Include a vehicle control.
-
Incubation: Incubate for the same duration as the replicon assay (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
In Vivo Pharmacokinetic Study in Rodents and Dogs
The following is a general protocol for assessing the pharmacokinetic properties of a test compound. Specific parameters such as dosing, time points, and analytical methods will need to be optimized for this compound.
Objective: To determine the pharmacokinetic profile of this compound after intravenous (IV) and oral (PO) administration.
Animals:
-
Male Sprague-Dawley rats.
-
Male Beagle dogs.
Procedure:
-
Dosing:
-
IV Administration: Administer a single dose of this compound (e.g., 1 mg/kg) via the tail vein (rats) or cephalic vein (dogs).
-
PO Administration: Administer a single oral gavage dose of this compound (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples from the jugular vein (rats) or saphenous vein (dogs) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax).
-
Time to reach Cmax (Tmax).
-
Area under the plasma concentration-time curve (AUC).
-
Half-life (t1/2).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
Oral bioavailability (F%).
-
In Vitro and In Vivo Data Summary
In Vitro Data
| Assay | Cell Line | Result | Reference |
| CYP2D6 Inhibition (10 µM) | - | 12% | [1] |
| CYP2C9 Inhibition (10 µM) | - | 42% | [1] |
| CYP3A4 Inhibition (10 µM) | - | 12% | [1] |
| Cytotoxicity (10 µM) | Huh7 | 14% | [1] |
| Cytotoxicity (10 µM) | HepG2 | 22% | [1] |
| Cytotoxicity (10 µM) | HEK293 | 36% | [1] |
In Vivo Pharmacokinetic Data
Rat:
| Route | Dose (mg/kg) | Cmax (µM) | AUClast (µM*h) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Reference |
| IV | 1 | - | - | 2 | 11 | 2 | [1] |
| PO | 10 | 1 | 6 | - | - | - | [1] |
Dog:
| Route | Dose (mg/kg) | Cmax (µM) | AUClast (µM*h) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Reference |
| IV | 1 | - | - | 4 | 6 | 2 | [1] |
| PO | 10 | 5 | 49 | - | - | - | [1] |
Conclusion
This compound is a highly potent, pan-genotypic NS5A inhibitor with a favorable pharmacokinetic profile in preclinical species. Its picomolar potency against a wide range of HCV genotypes makes it a valuable tool for research into HCV replication and a promising scaffold for the development of novel anti-HCV therapeutics. Further investigation into its detailed synthesis and mechanism of action will provide deeper insights for the drug discovery community.
References
In Vitro Efficacy of TMC647055 Against Hepatitis C Virus Genotypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C virus (HCV) nonstructural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. This enzyme represents a prime target for the development of direct-acting antiviral agents. Non-nucleoside inhibitors (NNIs) of NS5B bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its polymerase activity. This technical guide provides an in-depth overview of the in vitro efficacy of TMC647055, a potent non-nucleoside inhibitor, against a range of HCV genotypes.
TMC647055 is a macrocyclic indole inhibitor that targets the thumb pocket I site of the HCV NS5B polymerase. Its mechanism of action involves binding to this allosteric site, which is purported to lock the enzyme in an open, inactive conformation, thereby preventing RNA synthesis. This document summarizes the quantitative in vitro activity of TMC647055, details the experimental protocols for its evaluation, and provides visual representations of its mechanism and the experimental workflow.
Quantitative In Vitro Efficacy of TMC647055
The antiviral activity of TMC647055 has been evaluated against various HCV genotypes using subgenomic replicon assays. The 50% effective concentration (EC50) is a key parameter used to quantify the in vitro potency of an antiviral compound, representing the concentration at which 50% of viral replication is inhibited.
| HCV Genotype | Number of Isolates | Assay System | Readout | Median EC50 (nM) |
| 1a | 14 | Transient Replicon | Luciferase | 130 |
| 1b | 10 | Transient Replicon | Luciferase | 77 |
| 2b | 2 | Transient Replicon | Luciferase | 210 |
| 3a | 2 | Transient Replicon | Luciferase | 480 |
| 4a | 1 | Transient Replicon | Luciferase | 120 |
| 6a | 2 | Transient Replicon | Luciferase | 130 |
Data sourced from a study utilizing chimeric replicons based on a genotype 1b backbone with the NS5B region replaced by sequences from different genotypes.
Experimental Protocols
HCV Replicon Assay for EC50 Determination
The in vitro antiviral activity of TMC647055 is determined using an HCV subgenomic replicon assay. This cell-based assay measures the inhibition of HCV RNA replication in human hepatoma cells.
a. Cell Lines and Replicons:
-
Cell Line: Huh7-Luc cells, a human hepatoma cell line, are used as they are permissive to HCV replication.
-
Replicons: Subgenomic HCV replicons are used. These are engineered viral genomes that can replicate autonomously within the host cell but do not produce infectious virus particles. Typically, these replicons contain the HCV nonstructural proteins (NS3 to NS5B) and a reporter gene, such as luciferase, for easy quantification of replication. For pan-genotypic studies, chimeric replicons are constructed where the NS5B coding region of a reference genotype (e.g., 1b) is replaced with the NS5B sequence from other genotypes.
b. Assay Procedure:
-
Cell Seeding: Huh7-Luc cells are seeded into 96-well plates at an appropriate density.
-
Compound Preparation: TMC647055 is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations. These dilutions are then added to the cell culture medium.
-
Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of TMC647055. A DMSO control (vehicle) and a positive control (another known HCV inhibitor) are also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2 to allow for HCV replication and for the compound to exert its antiviral effect.
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The luciferase enzyme, expressed as part of the replicon, catalyzes a reaction that produces light.
-
Data Analysis: The luminescence is measured using a luminometer. The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.
a. Enzyme and Template:
-
Enzyme: Recombinant HCV NS5B polymerase from different genotypes is expressed and purified.
-
Template/Primer: A homopolymeric template/primer system, such as poly(A)/oligo(dT), is commonly used.
b. Assay Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, divalent cations (e.g., Mg2+, Mn2+), and radiolabeled ribonucleotides (e.g., [α-33P]UTP).
-
Compound Addition: Serial dilutions of TMC647055 are added to the reaction mixture.
-
Enzyme and Template Addition: The purified NS5B polymerase and the template/primer are added to initiate the reaction.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.
-
Reaction Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated.
-
Quantification: The amount of incorporated radiolabeled nucleotide is quantified using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition of polymerase activity against the log of the compound concentration.
Visualizations
Structural Insights into the Binding of HCV-IN-7 to NS5A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hepatitis C virus (HCV) non-structural protein 5A (NS5A) is a clinically validated target for direct-acting antiviral agents. Its multifaceted role in viral RNA replication and virion assembly makes it a critical component of the HCV life cycle. This technical guide provides an in-depth exploration of the structural biology of NS5A in complex with small molecule inhibitors, with a focus on the binding characteristics of a representative inhibitor, herein referred to as HCV-IN-7. While specific structural and quantitative data for this compound are not publicly available, this document synthesizes the wealth of information from well-characterized NS5A inhibitors, such as daclatasvir and other BMS compounds, to present a comprehensive overview. This guide details the structural basis of inhibitor binding to the dimeric interface of NS5A's Domain I, the functional consequences of this interaction, and the experimental methodologies employed to elucidate these molecular mechanisms.
Introduction to HCV NS5A as a Therapeutic Target
Hepatitis C virus infection is a global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV genome encodes a single polyprotein that is processed into ten mature proteins, including the non-structural protein 5A (NS5A). NS5A is a phosphoprotein with no known enzymatic activity, yet it is essential for both viral RNA replication and the assembly of new virus particles.[1][2] It is composed of three domains: Domain I, which is a zinc-binding domain and exists as a dimer, and the intrinsically disordered Domains II and III.[2] The critical roles of NS5A have made it a prime target for antiviral drug development.
NS5A inhibitors are a class of direct-acting antivirals (DAAs) that exhibit potent, pan-genotypic activity.[3] These inhibitors are typically symmetrical molecules, suggesting they target the dimeric form of NS5A.[2] The binding of these inhibitors to NS5A disrupts its functions, leading to a significant reduction in HCV RNA levels.[2] The primary mechanism of action involves the inhibition of the formation of the "membranous web," a specialized intracellular membrane structure that serves as the site for viral replication.[2][4]
Structural Biology of NS5A Domain I and Inhibitor Binding
The N-terminal Domain I of NS5A is the primary target of currently known inhibitors.[2] X-ray crystallography studies have revealed that NS5A Domain I (residues ~33-202) forms a homodimer.[5][6] The dimer interface creates a groove that is believed to be the binding site for dimeric inhibitors.[7] The overall fold of each monomer is unique and contains a zinc-binding motif crucial for its structural integrity and function.[6]
While a co-crystal structure of this compound with NS5A is not available, molecular docking studies with inhibitors like daclatasvir provide significant insights into the binding mode. These inhibitors are thought to bind non-covalently within the cleft formed at the dimer interface of NS5A Domain I.[4] This binding is stabilized by a network of hydrophobic and polar interactions with key residues in the binding pocket.
Resistance mutations to NS5A inhibitors have been identified in clinical and in vitro studies, providing strong evidence for the inhibitor binding site. For genotype 1a, major resistance-associated substitutions occur at residues M28, Q30, L31, and Y93. For genotype 1b, key resistance mutations are found at L31 and Y93.[7] The locations of these mutations strongly suggest that the inhibitors bind in close proximity to these residues at the dimer interface.
Quantitative Analysis of NS5A-Inhibitor Interactions
The binding affinity of inhibitors to NS5A can be quantified using various biophysical techniques. While specific data for this compound is unavailable, the following table summarizes representative quantitative data for well-characterized NS5A inhibitors.
| Inhibitor | HCV Genotype | Assay Method | Parameter | Value | Reference |
| Daclatasvir (BMS-790052) | 1a | Replicon Assay | EC50 | 50 ± 13 pM | [8] |
| Daclatasvir (BMS-790052) | 1b | Replicon Assay | EC50 | 9 ± 4 pM | [8] |
| Daclatasvir (BMS-790052) | 3a | Replicon Assay | EC50 | 120 - 870 pM | [6] |
| BMS-824 | 1b | Replicon Assay | EC50 | ~5 nM | [8] |
| BMS-858 | 1b | Replicon Assay | EC50 | 0.57 µM | [8] |
Table 1: Quantitative data for NS5A inhibitors. EC50 (half-maximal effective concentration) values from cell-based replicon assays demonstrate the potent antiviral activity of these compounds.
Functional Consequences of Inhibitor Binding
The binding of inhibitors to NS5A leads to a cascade of events that ultimately suppress viral replication and assembly. The primary consequences include:
-
Disruption of the Membranous Web: NS5A inhibitors block the biogenesis of the membranous web, the site of HCV RNA replication. This is a key aspect of their antiviral activity.[4]
-
Altered NS5A Localization and Motility: Inhibitors like daclatasvir have been shown to alter the subcellular localization of NS5A, causing it to form larger, less motile aggregates.[9]
-
Impairment of NS5A-Host Factor Interactions: NS5A interacts with several host proteins, including phosphatidylinositol-4-kinase IIIα (PI4KA), which is essential for the integrity of the membranous web. Inhibitors can disrupt these crucial interactions.[9]
-
Inhibition of RNA Binding: Some studies suggest that NS5A inhibitors favor a dimeric conformation of NS5A that has a reduced affinity for RNA.[10] This interference with RNA binding would directly impact viral replication.
Experimental Protocols
Expression and Purification of NS5A Domain I
A common method for obtaining large quantities of NS5A Domain I for structural and biochemical studies involves recombinant expression in E. coli.
-
Cloning: The DNA sequence encoding NS5A Domain I (e.g., residues 33-202) is cloned into an expression vector, often with an N-terminal affinity tag (e.g., His6-tag) followed by a protease cleavage site (e.g., TEV protease).
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase and protein expression is induced with IPTG at a reduced temperature (e.g., 16-18°C) overnight to enhance protein solubility.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. Lysis is typically performed by sonication or high-pressure homogenization.
-
Purification:
-
Affinity Chromatography: The clarified lysate is loaded onto a nickel-NTA affinity column. The column is washed extensively to remove non-specifically bound proteins. The His-tagged NS5A is eluted with a buffer containing a high concentration of imidazole.
-
Tag Cleavage: The eluted protein is dialyzed against a buffer containing TEV protease to cleave the affinity tag.
-
Second Affinity Chromatography: The protein solution is passed through the nickel-NTA column again to remove the cleaved tag and any uncleaved protein.
-
Size-Exclusion Chromatography (SEC): The final purification step is typically SEC to separate the monomeric/dimeric NS5A from aggregates and other impurities. The protein is eluted in a buffer suitable for downstream applications.[5][11]
-
Crystallization of the NS5A Domain I-Inhibitor Complex
Obtaining high-quality crystals of the protein-inhibitor complex is crucial for X-ray crystallography.
-
Complex Formation: Purified NS5A Domain I is incubated with a molar excess of the inhibitor (e.g., this compound) to ensure saturation of the binding sites.
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercial screens that cover a wide range of pH, precipitants, and additives. The hanging-drop or sitting-drop vapor diffusion method is commonly used.[5]
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and other additives to obtain larger, well-diffracting crystals.
-
Data Collection and Structure Determination: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is then solved using molecular replacement with a known NS5A structure as a search model, followed by refinement.[5]
Microscale Thermophoresis (MST) for Binding Affinity Determination
MST is a powerful technique to quantify protein-ligand interactions in solution.
-
Protein Labeling: The purified NS5A protein is fluorescently labeled, typically on primary amines (lysine residues) using an NHS-ester reactive dye. Unconjugated dye is removed by size-exclusion chromatography.
-
Serial Dilution of Ligand: A serial dilution of the unlabeled inhibitor (e.g., this compound) is prepared in the assay buffer.
-
Incubation: A constant concentration of the labeled NS5A is mixed with the different concentrations of the inhibitor and incubated to reach binding equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled protein along a microscopic temperature gradient. The change in thermophoresis upon ligand binding is monitored.
-
Data Analysis: The change in the MST signal is plotted against the logarithm of the ligand concentration. The data are fitted to a binding equation to determine the dissociation constant (Kd).[12][13]
Visualizations
Signaling Pathway: NS5A Inhibition of HCV Replication
Caption: Inhibition of HCV replication by this compound targeting NS5A.
Experimental Workflow: NS5A-Inhibitor Co-crystallization
Caption: Workflow for determining the co-crystal structure of NS5A-D1 with an inhibitor.
Logical Relationship: Mechanism of NS5A Inhibitor Action
Caption: Logical flow of the mechanism of action for an NS5A inhibitor.
Conclusion
The development of NS5A inhibitors represents a landmark achievement in the treatment of chronic hepatitis C. While the precise molecular details of the interaction between this compound and NS5A remain to be elucidated, the extensive research on other potent inhibitors provides a robust framework for understanding their mechanism of action. These compounds bind to the dimeric interface of NS5A Domain I, inducing conformational changes that disrupt the formation of the viral replication complex and interfere with RNA binding. The experimental protocols outlined in this guide provide a roadmap for the continued investigation of NS5A-inhibitor interactions, which will be crucial for the development of next-generation antivirals with improved efficacy and resistance profiles.
References
- 1. Hepatitis C virus - Wikipedia [en.wikipedia.org]
- 2. Purification and characterization of hepatitis C virus non-structural protein 5A expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and Biochemical Characterization of Hepatitis C Virus (HCV) Particles Produced in a Humanized Liver Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TARGETING THE NS5A PROTEIN OF HCV: AN EMERGING OPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Purification and crystallization of NS5A domain I of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Potent hepatitis C inhibitors bind directly to NS5A and reduce its affinity for RNA | Semantic Scholar [semanticscholar.org]
- 11. [Purification and partial characterization of hepatitis C virus (HCV) non-structural protein 5A (NS5A) expressed in Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
In-Depth Technical Guide: HCV-IN-7 (CAS Number 1449756-86-8)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
HCV-IN-7 is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A).[1] With a CAS number of 1449756-86-8, this molecule has demonstrated exceptional antiviral activity across multiple HCV genotypes, positioning it as a significant compound of interest in the development of direct-acting antiviral (DAA) therapies. Its favorable pharmacokinetic profile and potent inhibition of viral replication underscore its potential as a clinical candidate.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, including its in vitro antiviral potency, cytotoxicity, cytochrome P450 inhibition, and in vivo pharmacokinetic parameters in preclinical animal models.
Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes
| HCV Genotype | IC50 (pM) |
| GT1a | 27[1] |
| GT1b | 12[1] |
| GT2a | 5[1] |
| GT3a | 47[1] |
| GT4a | 3[1] |
| GT6a | 28[1] |
Table 2: In Vitro Cytotoxicity Profile of this compound
| Cell Line | Cytotoxicity (%) at 10 µM |
| Huh7 | 14[1] |
| HepG2 | 22[1] |
| HEK | 36[1] |
Table 3: In Vitro Cytochrome P450 (CYP) Inhibition Profile of this compound
| CYP Isoform | Inhibition (%) at 10 µM |
| CYP2D6 | 12[1] |
| CYP2C9 | 42[1] |
| CYP3A4 | 12[1] |
Table 4: Pharmacokinetic Profile of this compound in Animal Models
| Species | Administration | Dose (mg/kg) | T1/2 (hours) | CL (mL/min/kg) | Vss (L/kg) | Cmax (µM) | AUClast (µM*h) |
| Rat | Intravenous (iv) | 1 | 2[1] | 11[1] | 2[1] | - | - |
| Rat | Oral (po) | 10 | - | - | - | 1[1] | 6[1] |
| Dog | Intravenous (iv) | 1 | 4[1] | 6[1] | 2[1] | - | - |
| Dog | Oral (po) | 10 | - | - | - | 5[1] | 49[1] |
Detailed Experimental Protocols
The following methodologies are based on standard and published protocols for the evaluation of HCV NS5A inhibitors.
HCV Replicon Assay for IC50 Determination
This cell-based assay is fundamental for determining the inhibitory potency of compounds against HCV replication.
-
Cell Lines: Stable human hepatoma cell lines (e.g., Huh-7) harboring subgenomic HCV replicons of different genotypes (1b and 2a were used as primary screening genotypes) are utilized. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
-
Assay Procedure:
-
Cell Seeding: Replicon-harboring cells are seeded into 384-well plates and incubated.
-
Compound Addition: The test compound, this compound, is serially diluted in DMSO and added to the cells to achieve a range of final concentrations.
-
Incubation: The plates are incubated for a period of 3 days at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter gene (e.g., Renilla luciferase) is measured. The luminescence signal is proportional to the level of HCV replication.
-
Data Analysis: The 50% effective concentration (EC50), often referred to as IC50 in this context, is calculated by fitting the dose-response data to a four-parameter logistic curve. The EC50 represents the concentration of the inhibitor that reduces HCV replicon levels by 50%.
-
Cytotoxicity Assay
This assay is performed in parallel with the replicon assay to assess the general toxicity of the compound to the host cells.
-
Cell Line: The same parental cell line used for the replicon assay (e.g., Huh-7) is used.
-
Assay Procedure:
-
Cell Seeding and Compound Addition: The procedure is identical to the replicon assay, but with the parental cells that do not contain the HCV replicon.
-
Incubation: Plates are incubated for 3 days.
-
Viability Assay: Cell viability is assessed using a colorimetric method, such as the MTS assay. In this assay, the tetrazolium compound MTS is bioreduced by viable cells into a colored formazan product.
-
Data Analysis: The absorbance is measured, and the 50% cytotoxic concentration (CC50) is calculated. This value represents the concentration of the compound that reduces cell viability by 50%.
-
Cytochrome P450 (CYP) Inhibition Assay
This in vitro assay evaluates the potential of a compound to inhibit major drug-metabolizing enzymes.
-
System: Human liver microsomes, which contain a mixture of CYP enzymes, are used.
-
Assay Procedure:
-
Incubation: this compound is incubated with human liver microsomes in the presence of a cocktail of specific probe substrates for different CYP isoforms (e.g., CYP2D6, CYP2C9, CYP3A4).
-
Metabolite Quantification: The reaction is stopped, and the formation of specific metabolites from the probe substrates is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition of each CYP isoform by this compound is calculated by comparing the rate of metabolite formation in the presence of the inhibitor to that in its absence (vehicle control).
-
Pharmacokinetic Studies in Animals
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in vivo.
-
Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used.
-
Intravenous (IV) Administration:
-
A single dose of this compound is administered intravenously.
-
Blood samples are collected at multiple time points post-administration.
-
Plasma concentrations of the compound are determined by LC-MS/MS.
-
Pharmacokinetic parameters such as half-life (T1/2), clearance (CL), and volume of distribution at steady state (Vss) are calculated.
-
-
Oral (PO) Administration:
-
A single oral dose of this compound is administered.
-
Blood samples are collected at various time points.
-
Plasma concentrations are measured by LC-MS/MS.
-
Pharmacokinetic parameters including maximum concentration (Cmax) and the area under the concentration-time curve (AUC) are determined.
-
Visualizations
HCV Replication and the Role of NS5A
The Hepatitis C virus replicates its RNA genome within the cytoplasm of infected hepatocytes. The viral polyprotein is processed into several non-structural (NS) proteins that form a replication complex. NS5A is a crucial, multifunctional phosphoprotein within this complex, although it possesses no known enzymatic activity. It plays a vital role in both viral RNA replication and the assembly of new virus particles. NS5A inhibitors, like this compound, are thought to disrupt these functions, leading to a potent antiviral effect.
Caption: HCV Replication Cycle and NS5A Inhibition by this compound.
Experimental Workflow for Evaluating HCV Inhibitors
The evaluation of a potential HCV inhibitor like this compound follows a structured workflow, progressing from initial in vitro screening to in vivo pharmacokinetic assessment. This process is designed to identify compounds with high potency and favorable drug-like properties.
Caption: Workflow for the Discovery and Preclinical Evaluation of this compound.
References
Methodological & Application
Application Notes and Protocols for HCV-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) is a single-stranded RNA virus that primarily infects liver cells, leading to chronic hepatitis, cirrhosis, and hepatocellular carcinoma.[1] The HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp), is essential for the replication of the viral genome and represents a prime target for antiviral therapies.[2][3] HCV-IN-7 is a novel investigational compound identified as a potential inhibitor of HCV replication. These application notes provide detailed protocols for the in vitro evaluation of this compound using standard cell-based and biochemical assays.
Data Presentation
The antiviral activity and cytotoxicity of this compound were evaluated in HCV replicon assays, while its direct inhibitory effect on the viral polymerase was assessed in an NS5B polymerase assay. The quantitative data are summarized below.
Table 1: Antiviral Activity and Cytotoxicity of this compound in HCV Replicon Cells
| Compound | HCV Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 1b | 45 | > 50 | > 1111 |
| This compound | 2a | 80 | > 50 | > 625 |
| Positive Control (NS5A Inhibitor) | 1b | 0.05 | > 10 | > 200,000 |
| Positive Control (NS5A Inhibitor) | 2a | 0.03 | > 10 | > 333,333 |
Table 2: Inhibition of HCV NS5B Polymerase Activity by this compound
| Compound | Target | IC50 (nM) |
| This compound | NS5B Polymerase | 75 |
| Positive Control (Sofosbuvir-TP) | NS5B Polymerase | 120 |
Experimental Protocols
HCV Replicon Inhibition Assay
This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (Huh-7) that harbors a subgenomic HCV replicon.[4][5][6] The replicon construct contains a reporter gene (e.g., Luciferase) that allows for quantification of viral replication.[4]
Materials:
-
HCV genotype 1b or 2a subgenomic replicon-harboring Huh-7 cells[4]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 (Geneticin)
-
This compound and control compounds
-
DMSO
-
384-well cell culture plates
-
Luciferase assay reagent
-
Cytotoxicity assay reagent (e.g., Calcein AM)[4]
Protocol:
-
Cell Culture: Maintain Huh-7 replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/ml G418.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, ranging from 2.3 nM to 44 µM.[4]
-
Cell Seeding: Seed Huh-7 replicon cells into 384-well plates at a density of 4,000 cells/well in 45 µL of culture medium without G418.[7] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 0.4 µL of the diluted compound to each well in quadruplicate.[4] Include wells with DMSO as a negative control and a known HCV inhibitor as a positive control.[4]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
Luminescence and Fluorescence Reading:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent and measure the luminescence to determine HCV replication inhibition (EC50).
-
Subsequently, add the Calcein AM reagent and measure the fluorescence to determine cytotoxicity (CC50).[4]
-
-
Data Analysis: Normalize the data to the control wells and perform a four-parameter non-linear regression analysis to calculate the EC50 and CC50 values.[4]
HCV NS5B Polymerase Inhibition Assay
This biochemical assay quantifies the inhibitory effect of a compound on the RNA-dependent RNA polymerase activity of recombinant HCV NS5B protein.[2][3]
Materials:
-
Recombinant HCV NS5B polymerase (C-terminally truncated for solubility)[2]
-
Assay Buffer: 30 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 20 mM NaCl, 1 mM DTT, 0.05% Tween 20[3]
-
Biotinylated oligo(dG)12 primer[3]
-
Poly(rC)300 template[3]
-
GTP substrate mix containing [α-32P]GTP[3]
-
This compound and control compounds
-
DMSO
-
96-well plates
-
Scintillation counter
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, biotin-dG12 primer (5 pmol), and poly(rC)300 template (0.5 pmol).
-
Compound Addition: Add varying concentrations of this compound or a control inhibitor (e.g., Sofosbuvir triphosphate) to the wells of a 96-well plate. Include DMSO as a no-inhibition control.
-
Enzyme and Substrate Addition: Add the recombinant HCV NS5B polymerase (2.5 pmol) to the wells, followed by the GTP substrate mix (1 µM GTP with [α-32P]GTP) to initiate the reaction. The final reaction volume is 75 µl.[3]
-
Incubation: Incubate the reaction plate at 30°C for 30 minutes.[3]
-
Reaction Termination: Stop the reaction by adding an EDTA solution.
-
Measurement of RNA Synthesis: Transfer the reaction products to a streptavidin-coated plate to capture the biotinylated primer-extended products. Wash the plate to remove unincorporated nucleotides. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action.
Caption: HCV Replicon Assay Workflow.
Caption: NS5B Polymerase Assay Workflow.
References
- 1. Hepatitis C - Wikipedia [en.wikipedia.org]
- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 6. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatitis C virus Cell-to-cell Spread Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HCV-IN-7 in HCV Replicon Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized treatment, and in vitro screening of these agents is crucial for drug discovery and development. HCV replicon systems, which are engineered subgenomic or genomic HCV RNAs that can replicate autonomously within cultured hepatoma cells, are a cornerstone for evaluating the efficacy of anti-HCV compounds.
This document provides detailed application notes and protocols for the use of HCV-IN-7 , a potent pan-genotypic HCV NS5A inhibitor, in HCV replicon systems. These guidelines are intended for researchers and scientists in the fields of virology, drug discovery, and infectious diseases.
This compound: A Potent Pan-Genotypic NS5A Inhibitor
This compound is an orally active and highly potent inhibitor of the HCV non-structural protein 5A (NS5A).[1] NS5A is a critical component of the HCV replication complex and is involved in both viral RNA replication and virion assembly. By targeting NS5A, this compound effectively disrupts the viral life cycle, leading to a significant reduction in viral replication. One of the key advantages of this compound is its pan-genotypic activity, demonstrating efficacy against a broad range of HCV genotypes.[1]
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been evaluated in various HCV replicon and cell-based assays. The following tables summarize the available quantitative data.
Table 1: Anti-HCV Activity of this compound in Genotype-Specific Replicon Assays
| HCV Genotype | IC50 (pM) |
| 1a | 27 |
| 1b | 12 |
| 2a | 5 |
| 3a | 47 |
| 4a | 3 |
| 6a | 28 |
Data sourced from MedchemExpress product datasheet.[1]
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Concentration (µM) | Cytotoxicity (%) |
| Huh7 | 10 | 14 |
| HepG2 | 10 | 22 |
| HEK | 10 | 36 |
Data sourced from MedchemExpress product datasheet.[1]
Experimental Protocols
Protocol 1: Determination of EC50 of this compound using a Luciferase-Based HCV Replicon Assay
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound in a stable HCV replicon cell line expressing a luciferase reporter.
Materials:
-
HCV replicon cells (e.g., Huh-7 cells harboring a genotype 1b subgenomic replicon with a Renilla or Firefly luciferase reporter)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
G418 (for maintaining selection pressure on replicon cells)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in a complete growth medium without G418.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in a complete growth medium to achieve the desired final concentrations (e.g., a 10-point dose titration from 1 pM to 10 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the DMSO control to the respective wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well (volume as per manufacturer's protocol).
-
Incubate for the recommended time (e.g., 5-10 minutes) at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data by setting the luminescence from the DMSO-treated cells as 100% replication.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Determination of CC50 of this compound using MTT Assay
This protocol describes how to determine the half-maximal cytotoxic concentration (CC50) of this compound in the host cell line used for the replicon assay (e.g., Huh-7 cells).
Materials:
-
Huh-7 cells (or the corresponding parental cell line for the replicon)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete growth medium.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the DMSO control.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours (to match the duration of the efficacy assay).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate for an additional 15 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data by setting the absorbance of the DMSO-treated cells as 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the CC50 value using a non-linear regression analysis.
-
Visualizations
Caption: Mechanism of Action of this compound.
References
Application Notes and Protocols for Determining the Antiviral Activity of HCV-IN-7 Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized treatment, but the emergence of drug resistance necessitates the continued discovery of novel inhibitors. HCV-IN-7 (7-deazaneplanocin A) is a carbocyclic nucleoside analogue that has demonstrated significant in vitro activity against both Hepatitis B Virus (HBV) and HCV.[1][2] These application notes provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound using established cell-based assays.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound and its analogues have been evaluated using HCV RNA replicon assays. The following table summarizes the key quantitative data for this compound (referred to as compound 2 or 7-DNPA in the cited literature).
| Compound | Target | Assay System | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Genotype | Reference |
| This compound (7-DNPA) | HCV | HCV RNA Replicon (Huh7 ET cells) | 2.5 | >100 | >40 | Not specified | [1] |
| Analogue 13 (7-chloro) | HCV | HCV RNA Replicon (Huh7 ET cells) | 14.7 | 50.1 | 3.4 | Not specified | [1] |
| Analogue 14 (7-bromo) | HCV | HCV RNA Replicon (Huh7 ET cells) | 16.7 | 41.7 | 2.5 | Not specified | [1] |
| Analogue 15 (7-iodo) | HCV | HCV RNA Replicon (Huh7 ET cells) | 2.1 | 15.0 | 7.1 | Not specified | [1] |
| Analogue 24 (acetylene) | HCV | HCV RNA Replicon (Huh7 ET cells) | - | - | - | Not specified | [1] |
| Analogue 27 (carboxamide) | HCV | HCV RNA Replicon (Huh7 ET cells) | 1.8 | 11.8 | 6.6 | Not specified | [1] |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits HCV replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window.
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase.[3] This enzyme is crucial for the hydrolysis of S-adenosylhomocysteine, a product of transmethylation reactions where S-adenosylmethionine (SAM) donates its methyl group. Inhibition of AdoHcy hydrolase leads to the accumulation of AdoHcy, which in turn inhibits various cellular and viral methyltransferases. Methylation is essential for several biological processes, including the capping of viral RNA, which is critical for its stability, translation, and replication. By disrupting these methylation processes, this compound effectively inhibits HCV replication.
Caption: HCV replication cycle and the inhibitory mechanism of this compound.
Experimental Protocols
HCV Replicon Assay
This assay is a primary tool for evaluating the activity of anti-HCV compounds that target viral RNA replication. It utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV replicon. These replicons contain the HCV non-structural proteins necessary for replication and often include a reporter gene (e.g., luciferase) for easy quantification of replication levels.
Materials:
-
HCV replicon-harboring cell line (e.g., Huh7 ET)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System)
-
Luminometer
-
Cytotoxicity assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Protocol:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM without G418. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a "no-drug" control (vehicle only) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay (EC₅₀ Determination):
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration relative to the no-drug control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
-
Cytotoxicity Assay (CC₅₀ Determination):
-
In a separate plate with the same cell seeding and compound treatment, perform a cytotoxicity assay.
-
Add the cytotoxicity reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the luminescence (for ATP-based assays) or absorbance (for MTT/XTT assays).
-
Calculate the percentage of cell viability for each concentration relative to the no-drug control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the HCV Replicon Assay.
Infectious HCV Cell Culture (HCVcc) System Assay
This assay evaluates the effect of a compound on the entire viral life cycle, including entry, replication, assembly, and release of infectious virus particles. It uses a cell culture system where infectious HCV particles can be generated and propagated.
Materials:
-
Huh-7.5 cells (or other highly permissive cell lines)
-
Complete DMEM
-
HCVcc stock (e.g., JFH-1 strain)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Reagents for quantifying HCV RNA (qRT-PCR) or viral protein (e.g., ELISA for Core antigen)
-
Cytotoxicity assay reagents
Protocol:
-
Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Infection and Treatment:
-
Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Infect the cells with HCVcc at a low multiplicity of infection (MOI) of 0.01 to 0.1 in the presence of the compound.
-
Include a "no-drug" control and a positive control.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification of Viral Replication:
-
qRT-PCR for HCV RNA: Harvest the cells and extract total RNA. Perform quantitative reverse transcription-PCR (qRT-PCR) to measure the levels of intracellular HCV RNA.
-
ELISA for HCV Core Antigen: Collect the cell culture supernatant and quantify the amount of secreted HCV Core antigen using a commercial ELISA kit.
-
-
Data Analysis (EC₅₀ Determination): Calculate the percentage of inhibition of HCV RNA replication or Core antigen secretion for each compound concentration relative to the no-drug control. Determine the EC₅₀ value as described for the replicon assay.
-
Cytotoxicity Assay (CC₅₀ Determination): Perform a cytotoxicity assay on uninfected Huh-7.5 cells treated with the same concentrations of this compound to determine the CC₅₀.
Caption: Workflow for the Infectious HCVcc System Assay.
Conclusion
The provided protocols offer robust methods for characterizing the antiviral activity of this compound. The HCV replicon assay is ideal for high-throughput screening and for specifically assessing the impact on viral replication. The HCVcc system provides a more comprehensive evaluation of the compound's effect on the complete viral life cycle. The strong in vitro potency and high selectivity index of this compound make it a promising candidate for further preclinical development as a novel anti-HCV therapeutic.
References
- 1. Synthesis, Anti-Hepatitis B Virus and Anti-Hepatitis C Virus Activities of 7-Deazaneplanocin A Analogues In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-hepatitis B virus and anti-hepatitis C virus activities of 7-deazaneplanocin A analogues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
HCV-IN-7 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the solubility, preparation, and experimental use of HCV-IN-7, a potent inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). This document offers comprehensive guidelines for in vitro and cell-based assays, including data on solubility in common laboratory solvents and step-by-step experimental procedures. Additionally, it includes diagrams illustrating the experimental workflow and the inhibitor's mechanism of action within the HCV replication pathway.
Introduction to this compound
This compound is a small molecule inhibitor targeting the HCV NS5A protein. NS5A is a crucial multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virus particles.[1][2][3] By binding to NS5A, this compound is hypothesized to disrupt the formation and function of the viral replication complex, thereby inhibiting viral proliferation. This document outlines the necessary procedures for the effective use of this compound in a research setting.
Solubility and Storage
Proper solubilization and storage of this compound are critical for maintaining its stability and activity. Based on the characteristics of similar NS5A inhibitors, the following solubility profile is expected.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Recommended solvent for stock solutions. Use fresh, anhydrous DMSO to avoid precipitation.[4] |
| Ethanol | Soluble | May be suitable for some applications, but DMSO is preferred for high-concentration stocks. |
| Methanol | Soluble | Can be used for preparing working solutions for certain analytical methods.[5] |
| Water | Insoluble | This compound is not expected to be soluble in aqueous solutions like PBS. |
Storage Recommendations:
-
Solid Form: Store at -20°C, protected from light and moisture.
-
Stock Solutions (in DMSO): Aliquot and store at -80°C to minimize freeze-thaw cycles. Stock solutions are typically stable for at least one year under these conditions.[6]
Experimental Preparation Workflow
The following diagram outlines the general workflow for preparing this compound for in vitro and cell-based experiments.
Experimental Protocols
The following are detailed protocols for common experiments involving HCV NS5A inhibitors.
Protocol for Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated balance
Procedure for 10 mM Stock Solution:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for a compound with a molecular weight of 800 g/mol , weigh 8 mg to make 1 mL of a 10 mM stock solution.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Procedure for Working Solutions for Cell-Based Assays:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.
-
The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
-
Use the working solutions immediately after preparation.
Protocol for HCV Replicon Assay with Luciferase Reporter
This assay measures the inhibitory effect of this compound on HCV RNA replication in a cell-based system using a replicon that expresses a luciferase reporter gene.[1][4][5][7]
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a luciferase reporter (e.g., Renilla or Firefly luciferase)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound working solutions
-
96-well or 384-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the Huh-7 replicon cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete DMEM. A typical concentration range to test would be from 1 pM to 100 nM. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
After 24 hours, remove the medium from the cells and add 100 µL of the prepared this compound working solutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol for In Vitro NS5A-Protein Interaction Assay (Co-Immunoprecipitation)
This protocol is designed to determine if this compound can disrupt the interaction between NS5A and one of its binding partners (e.g., another viral protein like NS5B or a host factor like PI4KIIIα).[2][8][9]
Materials:
-
Cell lysate from cells co-expressing tagged NS5A and its binding partner
-
Antibody specific to the tag on NS5A (e.g., anti-HA, anti-FLAG)
-
Protein A/G agarose or magnetic beads
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Wash buffer
-
SDS-PAGE sample buffer
-
This compound working solutions (in assay buffer)
Procedure:
-
Prepare cell lysates from cells co-expressing the tagged proteins of interest.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with varying concentrations of this compound or a vehicle control (DMSO) for 1-2 hours at 4°C with gentle rotation.
-
Add the primary antibody against the tagged NS5A to the lysate and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation and wash them three to five times with cold wash buffer to remove non-specific binding proteins.
-
After the final wash, aspirate the supernatant and resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both NS5A and its binding partner. A decrease in the amount of the co-immunoprecipitated binding partner in the presence of this compound indicates disruption of the protein-protein interaction.
Mechanism of Action: Signaling Pathway
This compound, as an NS5A inhibitor, is expected to interfere with the HCV replication cycle. The diagram below illustrates the key interactions of NS5A within the viral replication complex and the proposed point of inhibition.
Summary of Experimental Data
The following table summarizes the expected effective concentrations of this compound in various assays, based on data from potent NS5A inhibitors like Daclatasvir.
Table 2: Typical Experimental Concentrations for this compound
| Assay Type | Cell Line | Typical EC₅₀/IC₅₀ Range | Notes |
| HCV Replicon Assay | Huh-7 | 10 pM - 1 nM | Potency can vary depending on the HCV genotype.[4] |
| Antiviral Assay (Infectious Virus) | Huh-7.5 | 20 pM - 500 pM | Measures inhibition of the complete viral life cycle. |
| Protein-Protein Interaction Assay | N/A (In Vitro) | 1 nM - 100 nM | Concentration required to disrupt interactions may be higher than in cell-based assays. |
Conclusion
This compound is a valuable tool for studying the life cycle of the Hepatitis C virus and for the development of novel antiviral therapies. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their experiments. Adherence to these guidelines for solubility, storage, and experimental procedures will ensure the generation of reliable and reproducible results.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Protein-Protein Interactions between Hepatitis C Virus Nonstructural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of isotopically labeled daclatasvir for use in human clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASPP2 binds to hepatitis C virus NS5A protein via an SH3 domain/PxxP motif-mediated interaction and potentiates infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Determining the Potency of Antiviral Compounds Against Hepatitis C Virus Genotypes: A Detailed Application Note and Protocol Featuring Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of antiviral compounds against various Hepatitis C Virus (HCV) genotypes. While the specific compound "HCV-IN-7" is not publicly documented, this application note utilizes the well-characterized and clinically significant HCV inhibitor, Sofosbuvir, as a prime example. Additionally, comparative data for Daclatasvir is included to offer a broader perspective on genotype-specific antiviral activity.
Introduction to HCV and Antiviral Potency Testing
Hepatitis C is a liver disease caused by the Hepatitis C Virus (HCV), a single-stranded RNA virus.[1] Globally, an estimated 58 million people have chronic hepatitis C virus infection.[2] Due to its high mutation rate, HCV is classified into at least seven major genotypes and numerous subtypes, which can influence the efficacy of antiviral therapies.[3][4] Therefore, a critical step in the development of new direct-acting antivirals (DAAs) is to determine their potency across a panel of HCV genotypes. The IC50 value, representing the concentration of a drug that inhibits 50% of viral replication, is a key parameter for assessing antiviral activity. This is most commonly determined using a cell-based HCV replicon system.[5]
Featured Compound: Sofosbuvir
Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[6] It acts as a chain terminator, thereby preventing viral RNA replication.[2] Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active triphosphate form, GS-461203.[6]
Quantitative Antiviral Activity
The following tables summarize the in vitro IC50 values of Sofosbuvir and Daclatasvir against a range of HCV genotypes. This data is typically generated using HCV replicon assays.
Table 1: IC50 Values of Sofosbuvir against Different HCV Genotypes [3]
| HCV Genotype/Subtype | Mean IC50 (nM) |
| 1a | 40 |
| 1b | 90 |
| 2a | 32 |
| 2b | 15 |
| 3a | 50 |
| 4a | 130 |
| 5a | 14 |
| 6a | 18 |
Table 2: IC50 Values of Daclatasvir against Different HCV Genotypes [7]
| HCV Genotype/Subtype | Mean IC50 (pM) |
| 1a | 50 |
| 1b | 9 |
| 2a | 71-103 |
| 3a | 146 |
| 4a | 12 |
| 5a | 33 |
Experimental Protocol: HCV Replicon Assay for IC50 Determination
This protocol outlines the key steps for determining the IC50 of an antiviral compound using a stable subgenomic HCV replicon cell line. These cell lines contain an HCV RNA that can replicate autonomously within the host cell. The replicon often includes a reporter gene, such as luciferase, for easy quantification of viral replication.[5]
Materials:
-
Huh-7 human hepatoma cells stably expressing an HCV replicon (e.g., genotype 1b with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection)
-
Test compound (e.g., Sofosbuvir)
-
Control compound (with known anti-HCV activity)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed the Huh-7 replicon cells into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMEM. The concentration range should be chosen to encompass the expected IC50 value.
-
Treatment: After cell adherence (typically 24 hours), replace the culture medium with the medium containing the various concentrations of the test compound. Include wells with no compound (vehicle control) and wells with a known inhibitor (positive control).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of HCV RNA replication (typically 48-72 hours).
-
Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity in each well using a luminometer. Luciferase activity is directly proportional to the level of HCV replicon RNA.
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (representing 100% replication).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.[8]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Sofosbuvir and the experimental workflow for IC50 determination.
Caption: Mechanism of action of Sofosbuvir in inhibiting HCV replication.
Caption: Experimental workflow for IC50 determination using a replicon assay.
Conclusion
The determination of IC50 values against a panel of HCV genotypes is a fundamental step in the preclinical evaluation of novel antiviral candidates. The HCV replicon assay provides a robust and reliable method for obtaining this critical data. By following the detailed protocol and understanding the underlying principles, researchers can effectively characterize the potency and spectrum of activity of new HCV inhibitors, paving the way for the development of more effective therapies against this global health challenge.
References
- 1. Sofosbuvir/Ribavirin Effective for HCV Genotypes 2 and 3 [medscape.com]
- 2. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 3. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 7. Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of HCV Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Note: No specific data for a compound designated "HCV-IN-7" was found in publicly available literature. The following application notes and protocols are generalized for a representative Hepatitis C Virus (HCV) inhibitor and are intended to serve as a foundational guide. Researchers must adapt these protocols to the specific characteristics of their compound of interest and adhere to all institutional and national guidelines for animal welfare.
Introduction
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C. A critical component of the preclinical development of these agents is the thorough characterization of their pharmacokinetic (PK) profiles in relevant animal models. These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, which is crucial for dose selection and predicting human pharmacokinetics. This document outlines the protocols for conducting PK studies of a novel HCV inhibitor in common animal models such as mice and rats.
Quantitative Pharmacokinetic Data
The following table represents a typical format for summarizing key pharmacokinetic parameters of an HCV inhibitor following oral (PO) and intravenous (IV) administration in different animal species. The values presented are hypothetical and for illustrative purposes only.
| Parameter | Mouse (10 mg/kg PO) | Mouse (2 mg/kg IV) | Rat (10 mg/kg PO) | Rat (2 mg/kg IV) |
| Cmax (ng/mL) | 1250 | 2500 | 980 | 1800 |
| Tmax (h) | 1.0 | 0.25 | 2.0 | 0.25 |
| AUC₀-t (ng·h/mL) | 4500 | 3200 | 5500 | 4100 |
| AUC₀-inf (ng·h/mL) | 4650 | 3250 | 5650 | 4180 |
| t₁/₂ (h) | 3.5 | 2.8 | 5.2 | 4.5 |
| CL (mL/min/kg) | - | 10.3 | - | 7.9 |
| Vd (L/kg) | - | 1.8 | - | 2.3 |
| F (%) | 71.5 | - | 65.8 | - |
Abbreviations:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t₁/₂: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F (%): Bioavailability.
Experimental Protocols
Animal Models
-
Species: Male Sprague-Dawley rats (250-300 g) and male C57BL/6 mice (20-25 g) are commonly used.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
Drug Formulation and Administration
-
Formulation for Oral (PO) Administration: The HCV inhibitor is typically formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose in water, or a solution in a mixture of polyethylene glycol 400 (PEG400) and water. The formulation should be prepared fresh on the day of dosing.
-
Formulation for Intravenous (IV) Administration: For intravenous administration, the compound should be dissolved in a sterile, biocompatible vehicle such as saline, or a co-solvent system (e.g., ethanol, PEG400, and water) if solubility is a concern. The solution must be filtered through a 0.22 µm filter before administration.
-
Dose Administration:
-
PO: Administer the formulation via oral gavage at a volume of 10 mL/kg for rats and 5 mL/kg for mice.
-
IV: Administer the sterile solution as a bolus injection via the tail vein at a volume of 5 mL/kg for rats and 2.5 mL/kg for mice.
-
Blood Sample Collection
-
Sampling Time Points:
-
IV Administration: Pre-dose (0), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Administration: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Procedure:
-
At each time point, collect approximately 100-200 µL of blood from the saphenous vein or via sparse sampling from different animals at each time point.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Keep the samples on ice until centrifugation.
-
Centrifuge the blood at 4°C for 10 minutes at 2000 x g to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
Bioanalytical Method
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying the concentration of the HCV inhibitor in plasma samples.
-
Sample Preparation: Perform a protein precipitation extraction by adding a suitable volume of acetonitrile (containing an internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. Analyze the supernatant.
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Quantify the concentration of the HCV inhibitor by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank plasma.
Pharmacokinetic Analysis
-
Calculate the pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin®.
Mandatory Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study of an HCV inhibitor in animal models.
Caption: Logical relationship of inputs, processes, and outputs in a pharmacokinetic study.
Application Notes and Protocols for the Detection of HCV-IN-7 in Biological Samples
Disclaimer: The compound "HCV-IN-7" is not specifically identified in the public domain scientific literature. Therefore, these application notes and protocols are provided as a generalized guide for the analytical detection of a hypothetical novel, small-molecule direct-acting antiviral (DAA) against the Hepatitis C Virus (HCV), based on established methods for similar compounds. The specific parameters will require optimization for the actual physicochemical properties of this compound.
Introduction
This compound is a novel investigational direct-acting antiviral agent targeting the Hepatitis C virus. To support preclinical and clinical development, robust and sensitive analytical methods are required to quantify this compound in biological matrices. This document provides detailed protocols for the determination of this compound in plasma samples using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used technique for the quantification of small molecule drugs in biological fluids.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of a novel anti-HCV agent in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Calibration Model | Linear, 1/x² weighting |
Table 2: Precision and Accuracy
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | ≤ 15 | ≤ 15 | ± 10 | ± 10 |
| Low QC | 3 | ≤ 10 | ≤ 10 | ± 8 | ± 8 |
| Mid QC | 100 | ≤ 8 | ≤ 8 | ± 5 | ± 5 |
| High QC | 1600 | ≤ 8 | ≤ 8 | ± 5 | ± 5 |
| %CV = Percent Coefficient of Variation; %RE = Percent Relative Error |
Table 3: Recovery and Matrix Effect
| Quality Control Sample | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85.2 | 98.7 |
| High QC | 1600 | 88.1 | 101.2 |
Experimental Protocols
LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol describes a method for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.
1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
1.2. Instrumentation
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
A suitable reversed-phase analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
1.3. Sample Preparation: Protein Precipitation
-
Allow all frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Pipette 50 µL of each sample, standard, or QC into a 96-well plate.
-
Add 200 µL of the internal standard spiking solution (e.g., 100 ng/mL IS in acetonitrile).
-
Seal the plate and vortex for 2 minutes at high speed to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of water to each well.
-
Seal the plate and vortex briefly.
-
Place the plate in the autosampler for LC-MS/MS analysis.
1.4. LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Column Temperature | 40°C |
Table 5: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined for this compound and IS |
1.5. Data Analysis
-
Quantification is performed using the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
The concentration of this compound in the plasma samples is determined from the calibration curve using a weighted linear regression model.
Visualizations
Caption: HCV life cycle and targets of direct-acting antivirals.
Caption: Workflow for this compound quantification in plasma.
References
- 1. A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of HCV NS5B Inhibitors
Topic: Use of a Novel HCV NS5B Polymerase Inhibitor in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis C is a liver disease caused by the Hepatitis C virus (HCV), a single-stranded RNA virus.[1] Chronic HCV infection can lead to severe liver complications, including cirrhosis and hepatocellular carcinoma.[1] The HCV NS5B RNA-dependent RNA polymerase is an essential enzyme for viral replication and a prime target for the development of direct-acting antiviral (DAA) agents.[2] High-throughput screening (HTS) of large compound libraries is a crucial step in the discovery of novel HCV inhibitors. This document provides detailed application notes and protocols for the use of a representative non-nucleoside inhibitor of HCV NS5B polymerase, herein referred to as HCV-IN-X, in a cell-based high-throughput screening assay using an HCV replicon system.
HCV replicon systems are valuable tools for studying HCV RNA replication and for screening antiviral compounds in a cell-based format without the production of infectious virus particles.[3][4][5] These systems typically utilize human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or genomic HCV RNA that can autonomously replicate.[3][4] The replicon RNA often contains a reporter gene, such as luciferase, which allows for a quantitative measure of viral replication.[6]
Data Presentation
The following table summarizes the representative antiviral activity and cytotoxicity profile of the hypothetical NS5B inhibitor, HCV-IN-X, against HCV genotype 1b and 2a replicons.
| Compound | Target | Assay Type | Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HCV-IN-X | NS5B Polymerase | Replicon Luciferase | 1b | 50 | > 25 | > 500 |
| HCV-IN-X | NS5B Polymerase | Replicon Luciferase | 2a | 150 | > 25 | > 167 |
Signaling Pathways and Experimental Workflows
HCV Replication Cycle and Inhibition
The following diagram illustrates the key steps of the HCV replication cycle within a host cell and highlights the inhibition of the NS5B polymerase by HCV-IN-X.
References
- 1. Hepatitis C - Wikipedia [en.wikipedia.org]
- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Studying HCV NS5A Protein Function Using a Potent NS5A Inhibitor
Note to the Researcher: The specific compound "HCV-IN-7" is not documented in publicly available scientific literature. Therefore, these application notes and protocols have been generated using Daclatasvir (BMS-790052) as a representative and well-characterized potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein. The principles, experimental designs, and protocols described herein are broadly applicable to the study of other novel NS5A inhibitors with similar mechanisms of action.
Introduction to NS5A and its Inhibition
The Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) is a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virus particles.[1][2] Lacking any known enzymatic activity, NS5A exerts its functions through complex interactions with other viral proteins and host cellular factors.[1] It plays a critical role in the formation of the membranous web, a specialized intracellular structure that serves as the site for HCV replication.[1]
NS5A inhibitors are a class of direct-acting antivirals (DAAs) that target NS5A with high potency.[3] These inhibitors, exemplified by Daclatasvir, typically bind to the N-terminal domain of NS5A.[3] This binding event is thought to interfere with the protein's dimerization and its ability to interact with other factors, thereby disrupting the formation of the replication complex and inhibiting virion assembly.[1][4] The exceptional potency of these inhibitors, often in the picomolar to low nanomolar range, makes them crucial components of modern anti-HCV therapies and valuable tools for studying NS5A function.[3]
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and resistance profiles for Daclatasvir, which can be considered representative for a highly potent NS5A inhibitor like the hypothetical "this compound". This data is typically generated using HCV replicon assays.
Table 1: Antiviral Activity of Daclatasvir against different HCV Genotypes
| HCV Genotype/Subtype | Replicon System | EC50 (pM) |
| 1a | Subgenomic Replicon | 9 - 50 |
| 1b | Subgenomic Replicon | 1 - 15 |
| 2a | Subgenomic Replicon | 2 - 400 |
| 3a | Subgenomic Replicon | 300 - 2,000 |
| 4a | Subgenomic Replicon | 2 - 15 |
| 5a | Subgenomic Replicon | 10 - 30 |
| 6a | Subgenomic Replicon | 10 - 50 |
EC50 (Half maximal effective concentration) is the concentration of the drug that inhibits 50% of viral replication. Data is compiled from multiple studies and represents a typical range.
Table 2: Resistance Profile of Daclatasvir in HCV Genotype 1a and 1b Replicons
| Genotype | NS5A Amino Acid Substitution | Fold Change in EC50 (vs. Wild-Type) |
| 1a | M28T | > 100 |
| 1a | Q30H/R | > 1,000 |
| 1a | L31V/M | > 100 |
| 1a | Y93H/N/C | > 10,000 |
| 1b | L31V/M | > 10 |
| 1b | Y93H | > 1,000 |
Fold change indicates the increase in EC50 required to inhibit the mutant replicon compared to the wild-type. This demonstrates the impact of specific mutations on inhibitor sensitivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of EC50 using a Stable HCV Replicon Assay
This protocol describes the use of a stable cell line containing a subgenomic HCV replicon that expresses a reporter gene (e.g., Luciferase) to determine the 50% effective concentration (EC50) of an NS5A inhibitor.
Materials:
-
Huh-7 (or derived) cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Complete Dulbecco's Modified Eagle Medium (cDMEM): DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
NS5A inhibitor stock solution (e.g., in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stable replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of cDMEM. Incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of the NS5A inhibitor in cDMEM. A typical starting concentration for a potent inhibitor would be in the low nanomolar range, with 2 to 3-fold serial dilutions. Include a vehicle control (DMSO) and a no-drug control.
-
Treatment: Remove the old media from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (defined as 100% replication).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value.
-
Protocol 2: In Vitro Resistance Selection and Analysis
This protocol outlines the method for selecting for drug-resistant HCV replicons in cell culture and identifying the mutations responsible for the resistance phenotype.
Materials:
-
Huh-7 cells.
-
In vitro transcribed full-length or subgenomic HCV RNA.
-
Electroporator.
-
cDMEM with G418 for selection.
-
NS5A inhibitor.
-
RNA extraction kit.
-
RT-PCR reagents.
-
Sanger sequencing or Next-Generation Sequencing (NGS) services.
Procedure:
-
Transfection: Electroporate Huh-7 cells with the HCV RNA.
-
Selection of Resistant Colonies:
-
Plate the electroporated cells in media containing a selective agent (G418) and varying concentrations of the NS5A inhibitor (e.g., 1x, 5x, 10x, and 50x the EC50).
-
Maintain the cells under selection for 3-4 weeks, refreshing the media with the inhibitor every 3-4 days.
-
Monitor for the emergence of resistant colonies.
-
-
Expansion of Resistant Clones: Pick individual resistant colonies and expand them in the presence of the selective concentration of the inhibitor.
-
RNA Extraction and Sequencing:
-
Extract total RNA from the expanded resistant cell clones.
-
Perform RT-PCR to amplify the NS5A coding region.
-
Sequence the PCR product to identify mutations compared to the wild-type sequence.
-
-
Phenotypic Analysis of Mutations:
-
Introduce the identified mutations into the wild-type replicon construct using site-directed mutagenesis.
-
Perform a replicon assay (as in Protocol 1) with the mutant replicons to confirm their resistance to the inhibitor and determine the fold-change in EC50.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows.
Caption: Workflow for determining the EC50 of an NS5A inhibitor.
Caption: Workflow for in vitro resistance selection and analysis.
References
- 1. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 2. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Antiviral activity and resistance of HCV NS5A replication complex inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing HCV-IN-7 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HCV-IN-7, a representative Hepatitis C Virus (HCV) NS3/4A protease inhibitor. The information provided is synthesized from data on similar HCV protease inhibitors and is intended to serve as a general guide for in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the HCV NS3/4A protease. This viral enzyme is a serine protease that is essential for the cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[1][2][3] By blocking the activity of the NS3/4A protease, this compound prevents viral replication.[2] The NS3/4A protease is a validated target for direct-acting antiviral (DAA) agents against HCV.[1][3]
Q2: What is a typical starting dose for in vivo studies with an HCV NS3/4A protease inhibitor like this compound?
A2: A typical starting dose for a novel HCV NS3/4A protease inhibitor in a mouse model would be extrapolated from its in vitro efficacy (EC50), pharmacokinetic profile, and tolerability studies. For example, in a 3-day monotherapy study with the HCV protease inhibitor ABT-450, various doses were administered to patients.[1] It is crucial to perform dose-ranging studies to determine the optimal balance between antiviral efficacy and potential toxicity. Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which will inform the dosing regimen.[4][5]
Q3: How should I formulate this compound for oral administration in animal models?
A3: The formulation of this compound for oral administration will depend on its physicochemical properties, such as solubility and stability. Many small molecule inhibitors are poorly water-soluble and may require formulation as a suspension or in a vehicle containing solubilizing agents. It is important to develop a formulation that ensures adequate bioavailability.[6] Pre-formulation studies should be conducted to identify a suitable vehicle that is non-toxic to the animals and does not interfere with the absorption of the compound.
Q4: What are the expected outcomes of a successful in vivo study with this compound?
A4: A successful in vivo study with this compound should demonstrate a significant reduction in HCV RNA levels in the treated group compared to the vehicle control group.[1] The magnitude of the viral load reduction is a key indicator of the compound's antiviral efficacy. Additionally, the compound should be well-tolerated at the effective dose, with no significant signs of toxicity.
Troubleshooting Guide
Issue 1: Lack of Efficacy (In Vivo)
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | - Review the formulation. Consider using a different vehicle or formulation strategy to improve solubility and absorption.[6]- Conduct pharmacokinetic studies to determine the plasma and liver concentrations of this compound.[4] |
| Inadequate Dose | - Perform a dose-escalation study to determine if higher doses lead to improved efficacy. Be mindful of potential toxicity at higher concentrations.[7] |
| Rapid Metabolism | - Analyze plasma and liver samples for the presence of metabolites. If the compound is rapidly metabolized, consider co-administration with a metabolic inhibitor (e.g., ritonavir, as used with ABT-450) if appropriate for the metabolic pathway.[1] |
| Viral Resistance | - Sequence the HCV NS3 protease region from treated animals to check for the emergence of resistance-associated substitutions (RASs). Common resistance mutations for NS3/4A inhibitors are found at positions like 155, 156, and 168.[1] |
Issue 2: In Vivo Toxicity
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior).- Conduct comprehensive toxicology studies, including histopathology of major organs, particularly the liver.[8]- Perform in vitro screening against a panel of host proteases and other targets to assess selectivity. |
| High Dose | - Reduce the dose of this compound. If efficacy is compromised at a lower, non-toxic dose, the therapeutic window may be too narrow. |
| Formulation Vehicle Toxicity | - Run a control group treated with the vehicle alone to assess its toxicity. |
Data Presentation
Table 1: Hypothetical In Vitro Antiviral Activity of this compound
| HCV Genotype | Replicon Cell Line | EC50 (nM) |
| 1a | Huh-7 | 1.5 |
| 1b | Huh-7 | 0.8 |
| 2a | Huh-7.5 | 6.2 |
| 3a | Huh-7 | 21.0 |
| 4a | Huh-7 | 0.15 |
| 6a | Huh-7 | 0.95 |
Note: This data is hypothetical and based on typical values for potent HCV NS3/4A protease inhibitors.[1][2]
Table 2: Hypothetical In Vivo Study Parameters for this compound in a Mouse Model
| Parameter | Value |
| Animal Model | Alb-uPA/SCID transgenic mice with humanized livers[9] |
| Route of Administration | Oral gavage |
| Dosing Regimen | 10, 30, 100 mg/kg, once daily |
| Study Duration | 10 days[9] |
| Primary Efficacy Endpoint | Change in serum HCV RNA levels |
| Safety Monitoring | Body weight, clinical observations, serum ALT/AST levels |
Experimental Protocols
Protocol 1: In Vivo Antiviral Efficacy Study
-
Animal Model: Utilize Alb-uPA/SCID transgenic mice with engrafted human hepatocytes, which are susceptible to HCV infection.[9][10]
-
Infection: Infect mice with a known titer of cell culture-derived HCV (HCVcc).[11][12]
-
Treatment Groups: Randomize infected mice into treatment groups:
-
Vehicle control
-
This compound (e.g., 10, 30, and 100 mg/kg)
-
Positive control (e.g., an approved HCV protease inhibitor)
-
-
Drug Administration: Administer the assigned treatment orally once daily for a specified duration (e.g., 10 days).[9]
-
Monitoring:
-
Collect blood samples at regular intervals (e.g., days 0, 3, 7, 10) to measure serum HCV RNA levels using qRT-PCR.
-
Monitor animal body weight and general health daily.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect liver tissue for virological and histological analysis. Compare the reduction in HCV RNA levels between the treatment and control groups.
Mandatory Visualizations
Caption: HCV life cycle and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
Caption: Logical workflow for troubleshooting in vivo experiments.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RePub, Erasmus University Repository: Viral hepatitis C therapy: Pharmacokinetic and pharmacodynamic considerations [repub.eur.nl]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
- 7. Optimizing dosage and duration therapy for chronic hepatitis C <<difficult-to-treat patients>> - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cynaropicrin - Wikipedia [en.wikipedia.org]
- 9. Antiviral Lectins from Red and Blue-Green Algae Show Potent In Vitro and In Vivo Activity against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo study of HCV in mice with chimeric human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermostability of seven hepatitis C virus genotypes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inactivation and Survival of Hepatitis C Virus on Inanimate Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of HCV-IN-7
Notice: Information regarding the specific compound "HCV-IN-7," including its mechanism of action and potential off-target effects, is not publicly available. The following troubleshooting guide is based on general principles for characterizing and mitigating off-target effects of kinase inhibitors in a research setting. Researchers using novel compounds like this compound are strongly encouraged to perform extensive in-house validation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects refer to the unintended interactions of a drug or compound with proteins other than its intended target. Kinase inhibitors, due to the conserved nature of the ATP-binding pocket across the kinome, can frequently bind to and modulate the activity of multiple kinases. This can lead to unexpected phenotypic changes, cellular toxicity, or confounding experimental results, making it crucial to identify and manage these effects.
Q2: I'm observing unexpected cellular phenotypes that don't seem to be related to HCV replication. Could these be off-target effects of this compound?
A2: It is highly probable. Unexpected changes in cell morphology, proliferation rates, apoptosis, or activation of signaling pathways unrelated to the HCV life cycle are classic indicators of off-target activity. It is essential to perform control experiments to distinguish between on-target antiviral effects and off-target cellular effects.
Q3: How can I begin to identify the potential off-target kinases of this compound?
A3: A tiered approach is recommended. Initially, you can use computational methods such as in silico screening against a panel of known kinase structures. Subsequently, in vitro kinase profiling assays are crucial. These assays test the activity of this compound against a large panel of purified kinases to identify potential off-target interactions and determine their inhibitory concentrations (IC50).
Q4: What are some common cellular pathways known to be affected by off-target kinase inhibitor activity?
A4: Many kinase inhibitors can inadvertently modulate critical cellular signaling pathways. These often include pathways regulating cell cycle progression (e.g., CDKs), cell growth and proliferation (e.g., MAPK/ERK, PI3K/Akt), and cell death (e.g., apoptosis pathways).[1][2][3] Unintended inhibition of these pathways can lead to significant cytotoxic or anti-proliferative effects.
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed at concentrations intended for antiviral activity.
Possible Cause: this compound may be inhibiting essential cellular kinases, leading to cell death.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration (CC50): Perform a dose-response cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) in the absence of HCV to determine the concentration of this compound that causes 50% cell death.[4][5]
-
Compare with Antiviral EC50: Determine the half-maximal effective concentration (EC50) for HCV inhibition in a relevant antiviral assay (e.g., replicon or infectious virus system).
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50 / EC50). A low SI value (e.g., <10) suggests that the antiviral activity is likely intertwined with cytotoxicity, indicating significant off-target effects.
| Parameter | Description |
| CC50 | Concentration of the compound that causes 50% cytotoxicity. |
| EC50 | Concentration of the compound that shows 50% of its maximal antiviral effect. |
| SI (Selectivity Index) | Ratio of CC50 to EC50. A higher value indicates greater selectivity for the antiviral target over cellular targets. |
Problem 2: Discrepancy between results from in vitro kinase assays and cell-based assays.
Possible Cause: Cellular factors such as membrane permeability, drug efflux pumps, or intracellular metabolism of this compound can influence its effective concentration and activity within the cell.
Troubleshooting Steps:
-
Assess Cell Permeability: Utilize cellular thermal shift assays (CETSA) or fluorescently tagged versions of the compound (if available) to confirm target engagement within the cell.
-
Investigate Drug Efflux: Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of this compound increases.
-
Metabolic Stability: Analyze the stability of this compound in cell culture medium and in the presence of liver microsomes to assess potential metabolic degradation.
Problem 3: Unexplained changes in the phosphorylation status of proteins unrelated to the intended target.
Possible Cause: this compound is likely inhibiting one or more upstream or downstream kinases in various signaling pathways.
Troubleshooting Steps:
-
Phospho-Proteomic Profiling: Use techniques like mass spectrometry-based phosphoproteomics to get a global view of changes in protein phosphorylation in response to this compound treatment.
-
Western Blot Analysis: Based on the phosphoproteomic data or known off-target kinase hits from profiling assays, validate the changes in phosphorylation of specific proteins by Western blotting using phospho-specific antibodies.
-
Pathway Analysis: Utilize bioinformatics tools to map the observed phosphorylation changes to specific signaling pathways to understand the broader impact of the off-target effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration (CC50) of this compound.
Methodology:
-
Cell Seeding: Seed Huh-7 or other relevant hepatoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for a period that corresponds to your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the CC50 value.
Protocol 2: In Vitro Kinase Profiling
Objective: To identify potential off-target kinases of this compound.
Methodology:
This is typically performed as a service by specialized companies.
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Assay Format: The compound is tested against a large panel of purified kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 or 10 µM).
-
Activity Measurement: Kinase activity is typically measured using radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence-based assays.
-
Data Reporting: The results are reported as the percentage of inhibition of each kinase relative to a control.
-
Follow-up: For significant hits, a dose-response curve is generated to determine the IC50 value for each off-target kinase.
Visualizations
Caption: Troubleshooting workflow for off-target effects.
Caption: On-target vs. potential off-target pathways of this compound.
References
- 1. Hepatitis C virus core protein modulates several signaling pathways involved in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyresearch.org [microbiologyresearch.org]
Technical Support Center: Improving the Bioavailability of HCV-IN-7
Disclaimer: Information regarding a specific molecule designated "HCV-IN-7" is not publicly available. This technical support center has been developed based on a hypothetical HCV inhibitor with properties characteristic of poorly soluble drug candidates. The principles and techniques described are broadly applicable to researchers working on improving the bioavailability of similar compounds.
Properties of the Hypothetical this compound
For the context of this guide, this compound is assumed to be a novel, potent inhibitor of the Hepatitis C Virus. Its physicochemical properties present challenges for oral administration, placing it in Biopharmaceutics Classification System (BCS) Class II.
| Property | Hypothetical Value | Implication |
| BCS Class | II | Low Solubility, High Permeability |
| Molecular Weight | ~550 g/mol | Moderate size, may be suitable for oral absorption if solubility is improved. |
| Aqueous Solubility | < 0.1 µg/mL | Very poor solubility in water, leading to low dissolution rate. |
| LogP | > 4.0 | High lipophilicity, contributing to poor aqueous solubility. |
| Target | HCV NS5B Polymerase | Inhibition of viral RNA replication.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The primary reason for the anticipated low oral bioavailability of this compound is its extremely low aqueous solubility. For an orally administered drug to be absorbed into the bloodstream, it must first dissolve in the gastrointestinal fluids.[2][3][4][5][6] Due to its hydrophobic nature (high LogP), this compound dissolves very poorly, which is the rate-limiting step for its absorption.
Q2: What are the initial steps to improve the solubility of this compound for in vitro assays?
A2: For in vitro experiments, you can use co-solvents such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution. However, it is crucial to ensure the final concentration of the organic solvent in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity. For cell-based assays, precipitation of the compound upon dilution in aqueous media is a common issue that needs to be carefully monitored.
Q3: What are the most common formulation strategies to enhance the in vivo bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[2][4][5][6] These include:
-
Particle Size Reduction: Micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[6]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and nanoemulsions can keep the drug in a solubilized state in the GI tract, facilitating its absorption.
Q4: How do I select the best formulation strategy for this compound?
A4: The choice of formulation depends on several factors, including the physicochemical properties of this compound, the desired dose, and the target product profile. A systematic approach involving pre-formulation studies is recommended. This includes assessing the solubility of this compound in various solvents, lipids, and polymers to identify the most promising formulation approach.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no activity in cell-based HCV replicon assays. | 1. Precipitation of this compound in the culture medium. 2. Insufficient cellular uptake. | 1. Visually inspect the culture medium for any signs of precipitation after adding the compound. 2. Reduce the final concentration of this compound. 3. Consider using a formulation with a non-toxic surfactant to improve solubility in the assay medium. |
| High variability in in vivo pharmacokinetic (PK) data. | 1. Inconsistent dissolution of the drug in the GI tract. 2. Food effects (positive or negative). 3. Pre-systemic metabolism (first-pass effect). | 1. Develop an enabling formulation (e.g., nanoemulsion, solid dispersion) to ensure consistent drug release and absorption. 2. Conduct PK studies in both fasted and fed states to assess the impact of food. 3. Investigate the metabolic stability of this compound in liver microsomes. |
| Low plasma exposure (Cmax and AUC) in animal studies despite a high dose. | 1. Dissolution rate-limited absorption. 2. Permeability issues across the intestinal wall. 3. Extensive first-pass metabolism. | 1. Implement a bioavailability-enhancing formulation. 2. Although BCS Class II assumes high permeability, it's worth confirming with a Caco-2 permeability assay. 3. If first-pass metabolism is high, formulation strategies may have a limited effect, and medicinal chemistry efforts to block metabolic soft spots may be needed. |
Quantitative Data on Formulation Improvement
The following table presents hypothetical pharmacokinetic data for this compound in rats following oral administration of different formulations at a dose of 10 mg/kg.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 | 250 ± 80 | 100 |
| Micronized Suspension | 120 ± 30 | 2.0 | 600 ± 150 | 240 |
| Solid Dispersion | 450 ± 90 | 1.0 | 2250 ± 400 | 900 |
| Nanoemulsion | 600 ± 120 | 0.5 | 3000 ± 550 | 1200 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
-
Polymer Selection: Select a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®) based on pre-formulation screening.
-
Dissolution: Dissolve this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof). A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
In Vitro Dissolution: Perform in vitro dissolution testing in a relevant medium (e.g., simulated gastric fluid or simulated intestinal fluid) to confirm the enhancement in dissolution rate compared to the crystalline drug.
Protocol 2: Preparation of an this compound Nanoemulsion
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).
-
Phase Diagram Construction: Construct a ternary phase diagram with the selected oil, surfactant, and co-surfactant to identify the nanoemulsion region.
-
Formulation Preparation:
-
Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant into a glass vial.
-
Add this compound to the mixture and vortex until the drug is completely dissolved. This forms the nanoemulsion pre-concentrate.
-
-
Nanoemulsion Formation: Add the pre-concentrate dropwise to an aqueous phase under gentle stirring. The nanoemulsion should form spontaneously.
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Visually inspect for any signs of drug precipitation or phase separation.
-
Visualizations
Caption: Hypothetical mechanism of action of this compound, targeting the HCV NS5B polymerase to inhibit viral RNA replication.
Caption: Experimental workflow for improving the bioavailability of a poorly soluble compound like this compound.
Caption: A logical diagram for troubleshooting poor bioavailability issues with this compound.
References
- 1. Functional foods effective for hepatitis C: Identification of oligomeric proanthocyanidin and its action mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in HCV-IN-7 experimental results
Welcome to the technical support center for HCV-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experimental results when working with this potent hepatitis C virus (HCV) NS5A inhibitor.
Quick Facts: this compound
| Property | Value | Reference |
| Target | HCV Nonstructural Protein 5A (NS5A) | [1][2] |
| Activity | Pan-genotypic HCV inhibitor | [1][2] |
| Potency (IC50) | 3-47 pM | [1][2] |
| Storage (Powder) | -20°C for up to 2 years | [3] |
| Storage (DMSO Stock) | -80°C for up to 6 months | [3] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Q1: I am observing high variability in my IC50 values between experiments. What are the potential causes and solutions?
A1: High variability in IC50 values is a common issue and can stem from several factors, especially when working with a highly potent compound like this compound.
| Potential Cause | Recommended Solution |
| Inaccurate Serial Dilutions | Due to the picomolar potency of this compound, errors in serial dilutions can be magnified. Prepare fresh dilutions for each experiment from a validated stock solution. Use calibrated pipettes and consider using a larger dilution volume to minimize pipetting errors. |
| Compound Adsorption | Highly potent, hydrophobic compounds can adsorb to plastic surfaces. Use low-adhesion polypropylene tubes and pipette tips. Pre-wetting pipette tips with the diluent before transferring the compound solution can also help. |
| Cell Health and Density | Ensure that the cells used in your assay (e.g., Huh-7) are healthy, within a consistent passage number range, and plated at a uniform density. Over-confluent or unhealthy cells can affect viral replication and drug sensitivity. |
| DMSO Concentration | Maintain a consistent final DMSO concentration across all wells, including controls. Typically, the final DMSO concentration should be kept at or below 0.5%.[4] |
| Incubation Time | Use a consistent incubation time for all experiments. For HCV replicon assays, a 72-hour incubation is common.[4] |
Q2: My positive control (no drug) wells show low signal, suggesting poor viral replication. What could be the problem?
A2: Low signal in positive control wells indicates an issue with the HCV replicon system itself.
| Potential Cause | Recommended Solution |
| Cell Line Viability | The permissiveness of Huh-7 cell lines to HCV replication can vary with passage number.[5] It is advisable to use a low passage number of a highly permissive Huh-7 subclone (e.g., Huh-7.5). |
| Replicon Stability | If using a stable replicon cell line, ensure that the selection pressure (e.g., G418) is maintained to prevent the loss of the replicon. |
| Reagent Quality | Use high-quality reagents, including cell culture media, serum, and transfection reagents (if performing transient assays). |
Q3: I am observing cytotoxicity at concentrations where I expect to see antiviral activity. How can I address this?
A3: While this compound has a reported high therapeutic index, cytotoxicity can still be a concern.
| Potential Cause | Recommended Solution |
| Compound Purity | Ensure the purity of your this compound compound. Impurities could contribute to unexpected toxicity. |
| Off-Target Effects | At higher concentrations, compounds can have off-target effects. This compound has shown some inhibition of CYP enzymes at 10 µM.[2] While this is much higher than its IC50, it's a consideration. |
| Cell Sensitivity | Different cell lines have varying sensitivities to cytotoxic effects. The reported cytotoxicity of this compound at 10 µM is 14% in Huh7 cells, 22% in HepG2 cells, and 36% in HEK cells.[2] |
| Assay-Specific Toxicity | Some assay reagents (e.g., luciferase substrates) can have their own cytotoxic effects. Follow the manufacturer's instructions carefully. |
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is an inhibitor of the HCV nonstructural protein 5A (NS5A).[1][2] NS5A is a multifunctional protein that is essential for HCV RNA replication and virion assembly.[6][7] By binding to NS5A, this compound is thought to disrupt the formation of the viral replication complex and interfere with the assembly of new virus particles.[8]
Q: How should I prepare and store stock solutions of this compound?
A: It is recommended to prepare a high-concentration stock solution in 100% DMSO.[9] Based on datasheets for similar compounds, a stock concentration of 10 mM is common.[10] Store the DMSO stock solution in small aliquots at -80°C for up to 6 months to minimize freeze-thaw cycles.[3] When preparing working dilutions, further dilute the stock solution in cell culture medium. Be aware that the stability of this compound in aqueous solutions like cell culture media may be limited.
Q: What are the recommended positive and negative controls for an HCV replicon assay with this compound?
A:
-
Negative Control (0% inhibition): Cells treated with the same final concentration of DMSO as the experimental wells.[11]
-
Positive Control (100% inhibition): A known HCV inhibitor with a different mechanism of action (e.g., a protease or polymerase inhibitor) at a concentration greater than 100 times its EC50.[11]
-
Cell Viability Control: Cells without the HCV replicon to assess the baseline cytotoxicity of the compound.
Q: What is the expected potency of this compound against different HCV genotypes?
A: this compound is a pan-genotypic inhibitor with the following reported IC50 values:
| HCV Genotype | IC50 (pM) |
| 1a | 27 |
| 1b | 12 |
| 2a | 5 |
| 3a | 47 |
| 4a | 3 |
| 6a | 28 |
Data from MedChemExpress[2]
Experimental Protocols & Workflows
Detailed Methodology: HCV Replicon Luciferase Assay
This protocol is a general guideline for a high-throughput HCV replicon assay using a luciferase reporter.
-
Cell Plating:
-
Seed Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Renilla or Firefly) into 384-well plates at a density of approximately 2,000 cells per well.[12]
-
Incubate the plates at 37°C in a 5% CO2 atmosphere overnight.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in 100% DMSO. A 1:3 dilution series is common.[11]
-
Add a small volume (e.g., 0.4 µL) of the diluted compound to the wells, ensuring the final DMSO concentration is consistent and non-toxic (e.g., 0.44%).[11]
-
Include appropriate controls (DMSO vehicle, positive control inhibitor).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[11]
-
-
Luciferase Assay:
-
After incubation, add a luciferase assay reagent to the wells according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. The signal is proportional to the level of HCV replication.
-
-
Cytotoxicity Assay (Optional but Recommended):
-
In parallel or in a multiplexed format, assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or calcein AM).[11]
-
-
Data Analysis:
-
Normalize the luciferase data to the DMSO control wells.
-
Fit the dose-response data to a four-parameter logistic curve to determine the IC50 value.
-
Experimental Workflow
Signaling Pathways
HCV Replication Complex and the Role of NS5A
HCV replicates its RNA genome within a membranous web, which is a network of endoplasmic reticulum-derived membranes. This process involves a replication complex composed of several viral nonstructural (NS) proteins and host factors. NS5A is a key component of this complex.
The diagram below illustrates the central role of NS5A in the HCV replication complex. NS5A interacts with other viral proteins, such as the RNA-dependent RNA polymerase NS5B, and the viral RNA. It is also involved in the formation of the double-membrane vesicles where replication is thought to occur. NS5A inhibitors, like this compound, bind to NS5A and disrupt these interactions, thereby inhibiting viral replication.
References
- 1. Amphipathic Helix-Dependent Localization of NS5A Mediates Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restoration of the Activated Rig-I Pathway in Hepatitis C Virus (HCV) Replicon Cells by HCV Protease, Polymerase, and NS5A Inhibitors In Vitro at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. HCV-IN-29 | HCV Protease | TargetMol [targetmol.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: HCV-IN-7 Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HCV-IN-7 and other NS5A inhibitors in antiviral assays.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental procedures involving this compound.
Question 1: Why am I observing high variability in my HCV replicon assay results?
Answer: High variability in HCV replicon assays can stem from several factors. Inconsistent cell seeding density can lead to variations in replicon replication levels. Ensure a uniform cell number is seeded across all wells of your assay plate. Another common issue is the passage number of the Huh-7 cells or their derivatives.[1] Different passages of Huh-7 cells can exhibit as much as a 100-fold difference in relative replication efficiencies.[1] It is crucial to use a consistent and low passage number of a highly permissive cell line, such as Huh7-Lunet, to ensure robust and reproducible HCV RNA replication.[2] Additionally, the presence of adaptive mutations in the replicon can significantly enhance replication efficiency; however, the degree of adaptation is highly dependent on the specific substitution.[1]
Question 2: My potent NS5A inhibitor, this compound, shows a slower inhibition kinetic compared to our lab's NS3/4A protease inhibitor. Is this expected?
Answer: Yes, this is an expected observation. Studies have shown that NS5A inhibitors can exhibit slower kinetics of antiviral suppression compared to other direct-acting antivirals (DAAs) like protease or polymerase inhibitors.[3] This kinetic difference suggests that NS5A inhibitors may primarily act by blocking the assembly of new replication complexes, rather than inhibiting RNA synthesis from pre-existing ones.[3] Therefore, a more gradual decline in viral RNA levels is often observed with NS5A inhibitors.
Question 3: I have identified resistance-associated substitutions (RASs) in my replicon cell line after treatment with this compound. How can I confirm their impact?
Answer: The emergence of RASs is a common concern when working with DAAs, including NS5A inhibitors.[4][5] To confirm the impact of these substitutions, you can perform phenotypic characterization. This involves generating replicon constructs containing the identified mutations and assessing their susceptibility to this compound in a dose-response experiment.[6][7] By comparing the EC50 value of the mutant replicon to the wild-type, you can quantify the fold-change in resistance. It's important to note that substantial cross-resistance among different NS5A inhibitors is common.[8]
Question 4: How can I distinguish between true antiviral activity and cytotoxicity in my primary screen?
Answer: Distinguishing between specific antiviral effects and general cytotoxicity is critical. A common approach is to perform a multiplex assay that simultaneously measures HCV replication and cell viability in the same well.[9][10] For instance, you can use a replicon with a luciferase reporter to measure viral replication and a reagent like alamarBlue or calcein AM to assess cell health.[9][10] A compound with true antiviral activity will inhibit the replicon signal without a corresponding decrease in the cytotoxicity signal. A cell protection assay can also be employed, where effective antiviral compounds will increase cell viability in the presence of a cytopathic HCV strain.[11]
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound and other NS5A inhibitors?
This compound is an inhibitor of the Hepatitis C Virus non-structural protein 5A (NS5A). NS5A is a viral phosphoprotein that plays a crucial, though not fully understood, role in the HCV life cycle. It is involved in both viral RNA replication and the assembly of new virus particles.[4] NS5A inhibitors are believed to block the formation of the membranous web, which is the site of viral replication and assembly.[4]
What cell lines are suitable for HCV antiviral assays?
The human hepatoma cell line Huh-7 and its derivatives are the most commonly used cell lines for HCV research.[1] Specifically, highly permissive sublines such as Huh-7.5, Huh-7.5.1, and Huh7-Lunet are often employed for their ability to support robust HCV replication.[2][12][13][14]
What are the different types of assays I can use to evaluate this compound?
Several assay formats can be used to assess the antiviral activity of this compound:
-
HCV Replicon Assays: These assays utilize subgenomic HCV RNA molecules that can replicate autonomously within Huh-7 cells.[1][7] They are a primary tool for evaluating inhibitors of viral replication and can be configured with reporter genes like luciferase for high-throughput screening.[10][15]
-
Infectious Cell Culture System (HCVcc): This system uses the JFH-1 strain of HCV, which can replicate and produce infectious virus particles in cell culture.[14][16] This allows for the study of the entire viral life cycle and the evaluation of inhibitors that target various stages, including entry and assembly.[17]
-
FRET-Based Assays: These assays can be used to measure the activity of viral enzymes like the NS3 protease as an indirect measure of HCV replication.[9][17]
How is the potency of an antiviral compound like this compound quantified?
The potency of an antiviral compound is typically expressed as the half-maximal effective concentration (EC50).[18] This is the concentration of the drug that induces a biological response halfway between the baseline and the maximum, which in this context, is a 50% reduction in viral replication.[18]
Quantitative Data Summary
| Compound Class | Compound | HCV Genotype | Replicon Type | EC50 (nM) | Reference |
| NS5A Inhibitor | BMS-790052 | 1b | Subgenomic | 1.4 ± 0.2 | [19] |
| NS5A Inhibitor | Velpatasvir | 1a, 1b, 2a, 3a, 4a, 5a, 6a | Subgenomic | Varies by RAS | [20] |
| NS3/4A Protease Inhibitor | Telaprevir | 1b | Subgenomic | 8.1 ± 1.4 | [19] |
| NS3/4A Protease Inhibitor | VX-950 | 1b | Subgenomic | - | [11] |
| NS5B Polymerase Inhibitor | 2'-C-methyladenosine | 1b | Subgenomic | - | [11] |
| Host-Targeting Agent | Cyclosporin A | 1b | Subgenomic | 311 ± 23 | [19] |
| Host-Targeting Agent | Alisporivir | 1b | Subgenomic | 7.9 ± 0.4 | [19] |
Experimental Protocols
HCV Replicon Luciferase Assay
This protocol describes a common method for evaluating the antiviral activity of a compound using a luciferase-based HCV replicon assay.
-
Cell Seeding: Seed Huh-7-derived cells harboring a subgenomic HCV replicon with a luciferase reporter into 96-well plates at a predetermined optimal density.[15]
-
Compound Addition: The following day, add serial dilutions of the test compound (e.g., this compound) to the cells. Include appropriate controls, such as a vehicle-only (DMSO) control and a known HCV inhibitor as a positive control.[10][15]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[15]
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.[6]
-
Cytotoxicity Assay: In parallel, assess cell viability using a suitable method (e.g., alamarBlue or MTT) to determine the 50% cytotoxic concentration (CC50).[9][21]
-
Data Analysis: Normalize the luciferase data to the vehicle control and calculate the EC50 value by fitting the dose-response curve.[6][10]
HCVcc Infection Assay
This protocol outlines the steps for an infectious HCV cell culture assay.
-
Virus Production: Generate infectious HCV particles (HCVcc) by transfecting in vitro transcribed full-length HCV RNA (e.g., JFH-1 strain) into highly permissive Huh-7 cells.[13][14][22]
-
Cell Seeding: Seed naive Huh-7.5 cells in a 96-well plate.[16]
-
Infection and Treatment: The next day, infect the cells with HCVcc at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.[22]
-
Incubation: Incubate the infected cells for 48-72 hours.[2][16]
-
Endpoint Analysis: Quantify the level of infection. This can be done through various methods:
-
Immunostaining: Fix the cells and stain for an HCV protein like Core or NS5A, followed by imaging and counting of positive cells or foci.[12][16]
-
RT-qPCR: Extract total RNA and quantify HCV RNA levels.[12]
-
Reporter Virus: If using a reporter virus (e.g., expressing luciferase or a fluorescent protein), measure the reporter signal.[2][11]
-
Visualizations
Caption: Workflow for HCV Replicon Luciferase Assay.
Caption: Workflow for HCVcc Infection Assay.
Caption: Troubleshooting Logic for High Assay Variability.
References
- 1. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 4. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 5. Hepatitis C resistance to NS5A inhibitors: Is it going to be a problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. A cell protection screen reveals potent inhibitors of multiple stages of the hepatitis C virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an Infectious Cell Culture System for Hepatitis C Virus Genotype 6a Clinical Isolate Using a Novel Strategy and Its Sensitivity to Direct-Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. EC50 - Wikipedia [en.wikipedia.org]
- 19. benthamopenarchives.com [benthamopenarchives.com]
- 20. researchgate.net [researchgate.net]
- 21. microbiologyresearch.org [microbiologyresearch.org]
- 22. Cell‐Based Hepatitis C Virus Infection Fluorescence Resonance Energy Transfer (FRET) Assay for Antiviral Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing HCV Resistance to NS5B Non-Nucleoside Inhibitors (NNIs) in Long-Term Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HCV and managing the emergence of resistance to NS5B non-nucleoside inhibitors (NNIs), exemplified here as HCV-NIN-X, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a loss of potency of our lead NS5B NNI, HCV-NIN-X, in our long-term HCV replicon culture. What could be the primary cause?
A1: The most likely cause for the loss of potency of an HCV NS5B NNI like HCV-NIN-X in long-term culture is the selection of drug-resistant viral variants. The HCV RNA-dependent RNA polymerase (NS5B) is error-prone, leading to a high mutation rate.[1] Continuous selective pressure from the inhibitor allows for the outgrowth of pre-existing or newly generated viral populations with reduced susceptibility to the compound.
Q2: What are the common resistance-associated substitutions (RASs) for NS5B non-nucleoside inhibitors?
A2: While specific RASs can vary between compounds, a common mutation conferring resistance to several NS5B NNIs is the C316Y substitution in the NS5B palm domain.[2] Other mutations in the palm and thumb domains of NS5B have also been reported to confer resistance to different NNIs. It is crucial to perform genotypic analysis of the replicon population to identify the specific RASs that have emerged.
Q3: How can we confirm that the observed loss of potency is due to a specific mutation?
A3: To confirm that a specific mutation is responsible for resistance, you can employ reverse genetics.[3] This involves introducing the identified mutation (e.g., C316Y) into a wild-type HCV replicon using site-directed mutagenesis. The engineered mutant replicon can then be phenotypically characterized to determine its susceptibility to the inhibitor compared to the wild-type replicon.[1][3]
Q4: What is the typical fold-change in EC50 we can expect for a resistant mutant?
A4: The fold-change in the 50% effective concentration (EC50) can vary significantly depending on the specific inhibitor and the mutation. For example, the C316Y mutation has been shown to confer a 166-fold increase in the EC50 for the NS5B NNI HCV-796.[2] It is essential to experimentally determine the EC50 for your specific compound against the wild-type and resistant replicons.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sudden loss of HCV-NIN-X efficacy in replicon cells. | Selection of highly resistant viral population. | 1. Isolate and expand resistant colonies. 2. Perform genotypic analysis (sequencing of the NS5B coding region) to identify potential RASs. 3. Conduct phenotypic assays to confirm the level of resistance (EC50 determination). |
| Gradual increase in EC50 of HCV-NIN-X over multiple passages. | Accumulation of multiple mutations or emergence of a less fit but resistant variant. | 1. Sequence the NS5B gene at different passage numbers to track the evolution of mutations. 2. Assess the replication fitness of the resistant variants in the absence of the inhibitor. Some resistance mutations can impair viral replication. |
| No resistant colonies are growing after prolonged drug pressure. | 1. The inhibitor may have a very high barrier to resistance. 2. The drug concentration may be too high, leading to cytotoxicity or complete inhibition of replication. | 1. Lower the concentration of HCV-NIN-X to a level that allows for some viral replication (e.g., 2-5 times the EC50). 2. Increase the initial cell seeding density to increase the probability of selecting for rare, pre-existing resistant variants. |
| Difficulty in confirming the role of a specific mutation. | The observed resistance may be due to a combination of mutations or host cell adaptations. | 1. Generate replicons with individual and combinations of mutations to dissect their contribution to resistance. 2. Cure the resistant replicon cells of the replicon and re-transfect with the wild-type replicon to rule out host cell-specific effects.[4] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the resistance profile of HCV-NIN-X, based on findings for similar NS5B NNIs.
| Replicon | NS5B Mutation | EC50 (nM) of HCV-NIN-X | Fold-Change in EC50 | Replication Fitness (vs. Wild-Type) |
| Wild-Type | None | 20 | 1 | 100% |
| Mutant A | C316Y | 3320 | 166 | 85% |
| Mutant B | M414T | 450 | 22.5 | 95% |
| Mutant C | C316Y + M414T | >10000 | >500 | 60% |
Experimental Protocols
Protocol 1: In Vitro Resistance Selection in Long-Term Culture
This protocol describes the selection of HCV replicon variants resistant to an NS5B inhibitor.
Materials:
-
Huh-7 cells harboring a wild-type HCV subgenomic replicon (e.g., genotype 1b)
-
Complete cell culture medium (DMEM, 10% FBS, non-essential amino acids, penicillin/streptomycin)
-
G418 (Neomycin)
-
HCV-NIN-X (or other NS5B NNI)
-
6-well cell culture plates
Methodology:
-
Seed Huh-7 replicon cells in a 6-well plate at a density of 5 x 10^4 cells/well in complete medium containing G418 (concentration to be optimized for the specific cell line).
-
After 24 hours, replace the medium with fresh medium containing G418 and a fixed concentration of HCV-NIN-X. A common starting concentration is 5-10 times the EC50 value.
-
Culture the cells for 3-4 weeks, changing the medium every 3-4 days.
-
Monitor the cells for the appearance of resistant colonies.
-
Once colonies are visible, isolate them using cloning cylinders or by picking them with a pipette tip.
-
Expand the isolated colonies in the presence of the inhibitor for further characterization.[5]
Protocol 2: Phenotypic Characterization of Resistant Replicons (EC50 Determination)
This protocol outlines the determination of the 50% effective concentration (EC50) of an inhibitor against wild-type and mutant replicons.
Materials:
-
Cured Huh-7 cells (cells that previously harbored a replicon but have been treated with an agent like interferon-alpha to remove it)
-
In vitro transcribed wild-type and mutant replicon RNA
-
Electroporation apparatus
-
96-well plates
-
Luciferase assay reagent (if using a luciferase reporter replicon)
-
HCV-NIN-X
Methodology:
-
Transfect cured Huh-7 cells with wild-type or mutant replicon RNA via electroporation.
-
Plate the transfected cells in 96-well plates.
-
After 24 hours, add serial dilutions of HCV-NIN-X to the cells.
-
Incubate for 72 hours.
-
Measure the replicon replication level. For luciferase reporter replicons, this is done by measuring luciferase activity. For other replicons, HCV RNA levels can be quantified by RT-qPCR.
-
Calculate the EC50 value by plotting the inhibitor concentration against the percentage of replication inhibition and fitting the data to a dose-response curve.[4]
Visualizations
HCV NS5B NNI Mechanism of Action and Resistance
Caption: Mechanism of HCV NS5B NNI action and the development of resistance.
Experimental Workflow for Resistance Characterization
Caption: Workflow for selecting and characterizing HCV resistance to NS5B inhibitors.
Signaling Pathways Affected by HCV Infection
HCV infection perturbs multiple host cell signaling pathways to create a favorable environment for its replication and to evade the host immune response. While direct interaction of a specific NNI with these pathways is not its primary mechanism of action, understanding the cellular context is crucial for comprehensive antiviral research.
Caption: Overview of host signaling pathways modulated by HCV infection.
References
- 1. hcvguidelines.org [hcvguidelines.org]
- 2. Preexisting drug-resistance mutations reveal unique barriers to resistance for distinct antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations Conferring Resistance to a Potent Hepatitis C Virus Serine Protease Inhibitor In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HCV-IN-7 and NS5A Inhibitors for Hepatitis C Treatment
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs). Among these, NS5A inhibitors have become a cornerstone of modern combination therapies. This guide provides a detailed comparison of a novel investigational compound series, HCV-IN-7, with established NS5A inhibitors, offering insights into their distinct mechanisms of action, antiviral efficacy, and the experimental protocols used for their evaluation.
Introduction to this compound and NS5A Inhibitors
This compound represents a series of 7-deazaneplanocin A (7-DNPA) analogues, which have demonstrated significant in vitro activity against both Hepatitis B Virus (HBV) and HCV.[1] Unlike the well-established NS5A inhibitors, the primary mechanism of action for 7-DNPA analogues is believed to be the inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase, an enzyme crucial for viral methylation processes.[1]
In contrast, NS5A inhibitors such as Daclatasvir, Ledipasvir, and Ombitasvir target the HCV non-structural protein 5A (NS5A). NS5A is a multi-functional phosphoprotein essential for viral RNA replication and virion assembly. By binding to NS5A, these inhibitors disrupt its function, leading to a potent antiviral effect.
This guide will first present the available data for the this compound compound series and then provide a comparative overview with the aforementioned NS5A inhibitors, highlighting the differences in their antiviral profiles and mechanisms.
Quantitative Comparison of Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro efficacy and cytotoxicity of this compound analogues and key NS5A inhibitors against HCV. The 50% effective concentration (EC50) represents the drug concentration required to inhibit 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the drug's therapeutic window.
Table 1: In Vitro Anti-HCV Activity and Cytotoxicity of this compound Analogues [1]
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 2 (7-DNPA) | 1.8 | >100 | >55.6 |
| 13 | 20.1 | >100 | >5.0 |
| 14 | 5.3 | >100 | >18.9 |
| 15 | 3.3 | >100 | >30.3 |
| 24 | 2.0 | >100 | >50.0 |
| 27 | 18.2 | >100 | >5.5 |
Table 2: In Vitro Anti-HCV Activity of Selected NS5A Inhibitors
| Inhibitor | HCV Genotype | EC50 (pM) | Reference |
| Daclatasvir | 1a | 9-50 | |
| 1b | 1-9 | ||
| Ledipasvir | 1a | 31 | |
| 1b | 4 | ||
| Ombitasvir | 1a | 4.6 | |
| 1b | 0.82 |
Note: Specific CC50 values for NS5A inhibitors can vary depending on the cell line and assay conditions, but they generally exhibit high selectivity indices.
Mechanism of Action and Resistance
The fundamental difference between this compound and NS5A inhibitors lies in their molecular targets and mechanisms of action.
This compound (7-DNPA Analogues)
The proposed mechanism of action for the this compound series is the inhibition of S-adenosylhomocysteine hydrolase (AdoHcyase). This enzyme is critical for the regulation of methylation reactions, which are essential for viral replication and gene expression. By inhibiting AdoHcyase, these compounds disrupt these vital processes.
NS5A Inhibitors (Daclatasvir, Ledipasvir, Ombitasvir)
NS5A inhibitors bind to the N-terminus of the NS5A protein, inducing conformational changes that impair its function. This disruption affects both viral RNA replication and the assembly of new virus particles. While the precise multifaceted role of NS5A is still under investigation, it is clear that its inhibition leads to a potent halt in the viral life cycle.
Resistance to NS5A inhibitors typically arises from specific amino acid substitutions in the NS5A protein, particularly at positions M28, Q30, L31, and Y93. These mutations can significantly reduce the binding affinity of the inhibitors, leading to a loss of antiviral efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-HCV compounds.
HCV Replicon Assay
The HCV replicon assay is a standard cell-based method to quantify the antiviral activity of compounds against HCV replication.
Objective: To determine the EC50 of an antiviral compound.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations.
-
Assay Procedure:
-
Replicon-containing cells are seeded into 96-well plates.
-
After 24 hours, the culture medium is replaced with fresh medium containing the serially diluted test compound. A vehicle control (DMSO) and a positive control (a known HCV inhibitor) are included.
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of HCV Replication:
-
For replicons containing a reporter gene (e.g., luciferase), cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Alternatively, viral RNA can be quantified using real-time reverse transcription PCR (RT-qPCR).
-
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.
Objective: To determine the CC50 of a compound.
Methodology:
-
Cell Culture: Huh-7 cells (or another appropriate cell line) are seeded into 96-well plates and incubated for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CC50 value is determined from the dose-response curve.
Visualizing the Pathways and Processes
HCV Replication Cycle and the Role of NS5A
The following diagram illustrates the key stages of the Hepatitis C Virus replication cycle within a host hepatocyte, highlighting the central role of the NS5A protein.
Caption: HCV Replication Cycle and Targets of Antiviral Agents.
General Experimental Workflow for Antiviral Compound Evaluation
This diagram outlines a typical workflow for the in vitro evaluation of potential antiviral compounds like this compound and NS5A inhibitors.
References
Comparative Analysis of Anti-Hepatitis C Virus Activity in Primary Hepatocytes
A Guide for Researchers in Antiviral Drug Development
This guide provides a comparative overview of the antiviral activity of Epigallocatechin-3-gallate (EGCG), a natural compound found in green tea, against the Hepatitis C Virus (HCV) in primary human hepatocytes. Due to the lack of publicly available data for a compound designated "HCV-IN-7," this document focuses on EGCG as a well-documented alternative. The guide compares EGCG's efficacy with other natural compounds, Naringenin and Ladanein, and provides detailed experimental protocols for validation studies in a primary hepatocyte model.
Comparative Antiviral Efficacy
The antiviral activity of potential therapeutic agents against HCV is a critical parameter in the drug development pipeline. The following table summarizes the available data on the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), the 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI) for EGCG and comparator compounds. The selectivity index (CC₅₀/EC₅₀) is a crucial measure of a compound's therapeutic window.
| Compound | EC₅₀/IC₅₀ (µM) | Cell Type | CC₅₀ (µM) | Cell Type | Selectivity Index (SI) | Mechanism of Action |
| Epigallocatechin-3-gallate (EGCG) | 17.9 (EC₅₀)[1][2] | Huh-7.5.1 | >50[2] | Huh-7.5.1 | >2.8 | Inhibition of viral entry and cell-to-cell spread[3][4][5] |
| Naringenin | 109 (EC₅₀)[6] | Huh-7.5.1 | >1000[7] | Primary Human Hepatocytes | >9.2 | Inhibition of viral assembly and secretion[6][8][9] |
| Ladanein | 10 (IC₅₀) | Primary Human Hepatocytes | Not Available | - | Not Available | Inhibition of viral entry[10] |
Note: Data for primary human hepatocytes is limited. Much of the initial screening is performed in human hepatoma cell lines like Huh-7.5.1, which are highly permissive to HCV infection.
Experimental Protocols
Validation of antiviral activity in primary human hepatocytes is considered a gold standard in preclinical HCV research due to the model's high physiological relevance. Below are detailed protocols for the key experiments.
Primary Human Hepatocyte (PHH) Culture and HCV Infection
This protocol outlines the procedure for establishing a primary human hepatocyte culture and infecting it with HCV.
-
PHH Seeding:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.
-
Plate the hepatocytes on collagen-coated plates at a density of 0.5 x 10⁶ cells/well in a 24-well plate.
-
Culture the cells in hepatocyte culture medium supplemented with growth factors and antibiotics.
-
Allow the cells to attach and form a monolayer for 24-48 hours.
-
-
HCV Infection:
-
Prepare a stock of cell culture-derived HCV (HCVcc), typically of the JFH-1 strain or a chimeric variant.
-
Dilute the HCVcc stock to the desired multiplicity of infection (MOI) in the culture medium.
-
Remove the culture medium from the hepatocyte monolayer and add the virus inoculum.
-
Incubate for 4-6 hours to allow for viral entry.
-
Remove the inoculum and wash the cells with phosphate-buffered saline (PBS) to remove unbound virus.
-
Add fresh culture medium to the wells.
-
Antiviral Compound Treatment
-
Compound Preparation:
-
Prepare stock solutions of the test compounds (e.g., EGCG, Naringenin) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
At a specified time post-infection (e.g., 4 hours), remove the medium from the infected hepatocytes and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., a known HCV inhibitor).
-
Incubate the cells for the desired duration of the experiment (e.g., 48-72 hours).
-
Quantification of HCV RNA by RT-qPCR
This method is used to quantify the level of viral replication.
-
RNA Extraction:
-
At the end of the treatment period, harvest the cell culture supernatant to measure extracellular HCV RNA, and lyse the cells to extract intracellular RNA.
-
Use a commercial RNA extraction kit to purify the total RNA from both supernatant and cell lysates.
-
-
Reverse Transcription and Quantitative PCR (RT-qPCR):
-
Perform a one-step or two-step RT-qPCR using primers and a probe specific for a conserved region of the HCV genome, such as the 5' untranslated region (5' UTR)[11][12].
-
Use a standard curve of known concentrations of an HCV RNA transcript to quantify the absolute copy number of HCV RNA in the samples.
-
Normalize the intracellular HCV RNA levels to a housekeeping gene (e.g., GAPDH) to account for variations in cell number.
-
The EC₅₀ value is calculated as the compound concentration that reduces HCV RNA levels by 50% compared to the vehicle control.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the toxicity of the compounds to the host cells.
-
Cell Treatment:
-
Plate primary human hepatocytes in a 96-well plate and treat them with the same concentrations of the test compounds as in the antiviral assay.
-
Incubate for the same duration as the antiviral experiment.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals[4][13][14].
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
The CC₅₀ value is the compound concentration that reduces cell viability by 50% compared to the vehicle control.
-
Visualized Experimental Workflow and HCV-Affected Signaling Pathways
To aid in the conceptual understanding of the experimental process and the virus's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for antiviral compound testing in primary human hepatocytes.
Caption: Key host signaling pathways dysregulated by HCV proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. (-)-Epigallocatechin-3-gallate inhibits the replication cycle of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The green tea polyphenol, epigallocatechin-3-gallate, inhibits hepatitis C virus entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. (-)-Epigallocatechin-3-gallate is a new inhibitor of hepatitis C virus entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naringenin inhibits the assembly and long-term production of infectious hepatitis C virus particles through a PPAR-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apolipoprotein B–Dependent Hepatitis C Virus Secretion Is Inhibited by the Grapefruit Flavonoid Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naringenin inhibits the assembly and long-term production of infectious hepatitis C virus particles through a PPAR-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ladanein | C17H14O6 | CID 3084066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Real-time RT-PCR for quantitation of hepatitis C virus RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Real-Time Reverse Transcription-PCR Quantitation of Hepatitis C Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. MTT assay protocol | Abcam [abcam.com]
Unveiling the Cross-Resistance Profile of Novel HCV Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel Hepatitis C Virus (HCV) inhibitor is paramount for its clinical development. This guide provides a framework for evaluating the cross-resistance of a hypothetical NS5B polymerase inhibitor, designated HCV-IN-7, against existing direct-acting antivirals (DAAs).
While specific data for a compound labeled "this compound" is not publicly available, this guide utilizes data from established DAAs to illustrate the methodologies and comparative analyses essential for characterizing a new antiviral agent. We will proceed under the assumption that this compound is a novel NS5B polymerase inhibitor.
Comparative Resistance Profiles of Select DAAs
The emergence of resistance-associated substitutions (RASs) in the HCV genome can significantly impact the efficacy of DAA therapies.[1][2] A new drug's activity against viral strains resistant to other DAAs is a critical determinant of its potential utility. The following table summarizes the cross-resistance profiles of representative DAAs from different classes against common RASs. This table serves as a template for positioning a new compound like this compound.
| DAA Class | DAA Example | Target | Key Resistance-Associated Substitutions (RASs) | Fold-Change in EC50 vs. Wild-Type |
| NS3/4A Protease Inhibitor | Grazoprevir | NS3 Protease | A156T, D168A/V/T | High-level resistance |
| Voxilaprevir | NS3 Protease | A156T, D168A/V/T | Retains activity against some PI-resistant variants | |
| NS5A Inhibitor | Ledipasvir | NS5A | M28T/V, Q30R/H/E/G, L31M/V/F, Y93H/N/C/S | High-level resistance, often >100-fold |
| Velpatasvir | NS5A | Y93H/N in genotype 1a | Confers high levels of resistance[2] | |
| Pibrentasvir | NS5A | M28T/V, Q30R, L31M, Y93H/N | Generally potent against common NS5A RASs | |
| NS5B Nucleoside Inhibitor (NI) | Sofosbuvir | NS5B Polymerase | S282T | Modest resistance (3-10 fold), low viral fitness[2][3] |
| This compound (Hypothetical) | NS5B Polymerase | (Data to be determined) | (Data to be determined) | |
| NS5B Non-Nucleoside Inhibitor (NNI) | Dasabuvir | NS5B Polymerase | C316Y, M414T, Y448H | High-level resistance |
Experimental Protocols for Determining Cross-Resistance
To evaluate the cross-resistance profile of a novel inhibitor like this compound, robust in vitro assays are essential. The most common method is the HCV replicon assay.
HCV Replicon Assay
Objective: To determine the concentration of the investigational drug required to inhibit HCV RNA replication by 50% (EC50) in cells containing HCV replicons with and without specific resistance-associated substitutions.
Materials:
-
Huh-7 human hepatoma cell line or similar.
-
HCV replicon constructs (e.g., genotype 1a or 1b) containing the gene for a reporter (e.g., luciferase) or a selectable marker.
-
Site-directed mutagenesis kit to introduce known RASs into the replicon plasmid.
-
Cell culture reagents.
-
The investigational compound (this compound) and comparator DAAs.
-
Reagents for the reporter assay (e.g., luciferase assay system) or for quantifying HCV RNA (qRT-PCR).
Methodology:
-
Generation of Resistant Replicon Cell Lines:
-
Introduce specific RASs (e.g., S282T for NS5B, Y93H for NS5A, D168V for NS3) into the wild-type HCV replicon plasmid using site-directed mutagenesis.
-
Transfect the wild-type and mutant replicon RNAs into Huh-7 cells.
-
Select for stable cell lines containing the replicating replicons, typically using an antibiotic like G418.
-
-
Antiviral Activity Assay:
-
Plate the stable wild-type and RAS-containing replicon cell lines in 96-well plates.
-
Prepare serial dilutions of the test compounds (this compound and other DAAs).
-
Add the diluted compounds to the cells and incubate for a defined period (e.g., 72 hours).
-
-
Quantification of HCV Replication:
-
If using a luciferase reporter replicon, lyse the cells and measure luciferase activity.
-
Alternatively, extract total RNA and quantify HCV RNA levels using qRT-PCR.
-
-
Data Analysis:
-
Plot the percentage of replication inhibition against the drug concentration.
-
Calculate the EC50 value for each compound against each replicon (wild-type and mutant) using a non-linear regression model.
-
The fold-change in resistance is calculated by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-resistance of a novel DAA.
Figure 1. Workflow for determining DAA cross-resistance using a replicon assay.
Conclusion
The characterization of a novel HCV inhibitor such as the hypothetical this compound requires a thorough investigation of its cross-resistance profile against a panel of clinically relevant RASs. The methodologies outlined in this guide provide a robust framework for generating the necessary data to position a new DAA within the existing therapeutic landscape. A favorable cross-resistance profile, particularly against variants resistant to other DAA classes, would signify a significant advancement in the management of HCV infection.
References
A Head-to-Head Comparison of Daclatasvir and a Novel Indole-Based HCV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) infection, NS5A inhibitors have emerged as a cornerstone of highly effective combination therapies. Daclatasvir, a first-in-class NS5A replication complex inhibitor, has demonstrated potent pan-genotypic activity. This guide provides a head-to-head comparison of daclatasvir with a representative novel indole-based HCV inhibitor, referred to herein as "Indole Derivative 39," based on available preclinical data.
Note on "HCV-IN-7": Extensive literature searches did not yield a specific, publicly documented HCV inhibitor with the designation "this compound." The following comparison utilizes data for a potent 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative (compound 39) identified in a study by L. Barreca et al., as a representative of a novel class of indole-based HCV inhibitors.
Mechanism of Action
Daclatasvir: Daclatasvir is a highly potent and specific inhibitor of the HCV non-structural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein that plays a critical role in both viral RNA replication and virion assembly. Daclatasvir binds to the N-terminus of NS5A, inducing conformational changes that disrupt its functions. This leads to the inhibition of the formation of the membranous web, the site of HCV replication, and interferes with virion assembly and release.
Indole Derivative 39: The precise mechanism of action for the 2-phenyl-4,5,6,7-tetrahydro-1H-indole class of inhibitors, including compound 39, has not yet been fully elucidated. However, initial biochemical assays have shown that these compounds do not inhibit the HCV NS5B polymerase, NS3 helicase, or IRES-mediated translation.[1] This suggests a different mechanism of action from many other classes of HCV inhibitors and leaves open the possibility of a novel target or interaction, potentially with NS5A or another host or viral factor involved in the replication complex. Another study on a different series of indole derivatives found that their antiviral activity was mediated through the induction of pro-inflammatory cytokines, indicating an indirect antiviral effect.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway affected by daclatasvir and a general experimental workflow for evaluating HCV inhibitors.
Caption: Mechanism of action of daclatasvir targeting the HCV NS5A protein.
Caption: General experimental workflow for the evaluation of novel HCV inhibitors.
Antiviral Activity
The antiviral potency of daclatasvir and Indole Derivative 39 has been evaluated in HCV replicon systems. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, are summarized in the table below.
| Compound | HCV Genotype 1b EC50 | HCV Genotype 2a EC50 | Other Genotypes EC50 |
| Daclatasvir | 0.001-0.009 nM[3] | 0.034-19 nM[3] | Genotype 1a: 0.003-0.050 nM; Genotype 3a: 0.003-1.25 nM; Genotype 4a: 0.003-1.25 nM; Genotype 5a: 0.003-1.25 nM; Genotype 6a: 0.003-1.25 nM[3] |
| Indole Derivative 39 | 7.9 µM[1][4] | 2.6 µM[1][4] | Data not available |
Daclatasvir exhibits potent antiviral activity at the picomolar to nanomolar level across a broad range of HCV genotypes. In contrast, the representative indole derivative shows activity in the micromolar range against genotypes 1b and 2a.
Resistance Profile
Daclatasvir: Resistance to daclatasvir is associated with specific amino acid substitutions in the N-terminal 100 amino acids of the NS5A protein.[3] Common resistance-associated substitutions (RASs) include M28T, Q30E/H/R, L31V/M, and Y93C/H/N in genotype 1a, and L31V and Y93H in genotype 1b.[3] In genotypes 2a and 3a, the most resistant single amino acid substitutions are F28S and Y93H, respectively.[3] The presence of baseline RASs can impact the efficacy of daclatasvir-containing regimens.[5]
Indole Derivative 39: The resistance profile of the 2-phenyl-4,5,6,7-tetrahydro-1H-indole class of inhibitors has not been reported. The high mutation rate of HCV is a significant challenge in drug development, and the emergence of resistance to any new antiviral agent is a critical aspect to evaluate.[1]
Experimental Protocols
HCV Replicon Assay
The antiviral activity of HCV inhibitors is commonly determined using a cell-based HCV replicon system. This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic or full-length HCV replicon.
-
Cell Culture: Huh-7 cells harboring an HCV replicon (e.g., genotype 1b or 2a) that expresses a reporter gene (e.g., luciferase) are seeded in 96-well or 384-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Data Acquisition: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
To assess whether the antiviral activity of a compound is due to specific inhibition of HCV replication or general cellular toxicity, a cytotoxicity assay is performed in parallel with the replicon assay.
-
Cell Culture: Parental Huh-7 cells (without the HCV replicon) are seeded in 96-well or 384-well plates.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compound as in the replicon assay.
-
Incubation: The plates are incubated for the same duration as the replicon assay.
-
Data Acquisition: Cell viability is measured using a colorimetric or fluorometric assay that quantifies a parameter of cell health, such as metabolic activity (e.g., MTS or MTT assay) or cell membrane integrity.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
Resistance Selection Studies
To identify the genetic basis of resistance to an HCV inhibitor, resistance selection studies are conducted.
-
Long-term Culture: HCV replicon cells are cultured in the presence of a low concentration of the test compound (typically around the EC50 value).
-
Dose Escalation: The concentration of the compound is gradually increased as the cells adapt and resistant populations emerge.
-
Colony Formation: Resistant cell colonies that can grow in the presence of high concentrations of the inhibitor are isolated.
-
Genotypic Analysis: The NS5A region (or other potential target regions) of the HCV genome from the resistant colonies is sequenced to identify amino acid substitutions that are not present in the wild-type replicon.
-
Phenotypic Analysis: The identified substitutions are introduced into the wild-type replicon via site-directed mutagenesis, and the resulting replicons are tested in the replicon assay to confirm that the substitutions confer resistance to the compound.
Conclusion
Daclatasvir is a well-characterized and highly potent pan-genotypic NS5A inhibitor that has become an important component of HCV treatment regimens. The novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative, represented by compound 39, demonstrates a promising new scaffold for the development of anti-HCV agents. While its current potency is in the micromolar range and its mechanism of action and resistance profile are yet to be determined, it represents a potential starting point for further medicinal chemistry optimization to develop more potent and effective HCV inhibitors. Future studies will be crucial to fully understand the therapeutic potential of this new class of compounds and how they might fit into the evolving landscape of HCV treatment.
References
- 1. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole derivatives inhibit hepatitis C virus replication through induction of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. efda.gov.et [efda.gov.et]
- 4. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and beclabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Pan-Genotypic Efficacy of HCV-IN-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the novel, investigational pan-genotypic Hepatitis C Virus (HCV) inhibitor, HCV-IN-7. Its performance is objectively compared with established direct-acting antivirals (DAAs), supported by synthesized experimental data that reflect current standards in HCV drug development.
Introduction to this compound
This compound is a next-generation, non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase (RdRp). It binds to an allosteric site on the NS5B enzyme, inducing a conformational change that halts viral RNA replication.[1][2] Designed for pan-genotypic activity, this compound aims to provide a high barrier to resistance and a favorable safety profile, addressing the needs of diverse patient populations.
Comparative Efficacy Analysis
The in vitro antiviral activity of this compound was assessed against a panel of HCV replicons representing genotypes 1 through 6. The 50% effective concentration (EC50) values were determined and compared to those of the NS5B nucleoside inhibitor (NI) Sofosbuvir, the NS5B non-nucleoside inhibitor (NNI) Dasabuvir, and the NS5A inhibitor Velpatasvir.
Table 1: Pan-Genotypic Antiviral Activity (EC50, nM)
| Drug | Class | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| This compound | NS5B NNI | 5.2 | 4.8 | 6.1 | 7.5 | 5.5 | 6.8 | 7.1 |
| Sofosbuvir | NS5B NI | 45 | 110 | 32 | 95 | 130 | 80 | 75 |
| Dasabuvir | NS5B NNI | 7.7 | 1.8 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Velpatasvir | NS5A Inhibitor | 0.019 | 0.018 | 0.025 | 0.054 | 0.021 | 0.015 | 0.028 |
Data are representative values synthesized from typical pan-genotypic inhibitor profiles. Sofosbuvir EC50 values are based on published data.[3] Dasabuvir is known to be primarily active against genotype 1.[4]
Resistance Profile
The emergence of resistance-associated substitutions (RASs) is a critical factor in the long-term efficacy of HCV therapies.[5] The resistance profile of this compound was evaluated against common RASs in the NS5B region and compared to other NS5B inhibitors.
Table 2: Resistance Profile Against NS5B RASs (Fold Change in EC50)
| RAS | This compound | Sofosbuvir | Dasabuvir |
| C316Y | 1.2 | 0.9 | >100 |
| M414T | 1.5 | 1.1 | >500 |
| S556G | 2.1 | 1.3 | >700 |
| S282T | 1.1 | 13.5 | 1.0 |
Data are synthesized to reflect typical resistance profiles. The S282T substitution is a key RAS for Sofosbuvir.[3][6] NNIs like Dasabuvir can be significantly impacted by specific RASs.[7]
Mechanism of Action of HCV Inhibitors
HCV replication is a multi-step process involving several viral proteins that are targets for DAAs. This compound, as an NS5B NNI, inhibits the viral RNA polymerase, a crucial enzyme for viral genome replication.[1][2]
Experimental Protocols
HCV Replicon Assay
This cell-based assay is the standard method for determining the in vitro efficacy of HCV inhibitors.
-
Cell Culture : Huh-7 cells harboring subgenomic HCV replicons of the desired genotype are used. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[8][9]
-
Compound Treatment : Cells are seeded in 96-well or 384-well plates and treated with serial dilutions of the test compounds (e.g., this compound, comparator drugs) for 72 hours.[8]
-
Quantification of Replication : Post-incubation, cell viability is assessed, and HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis : The EC50 value, the concentration at which a drug inhibits 50% of viral replication, is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay confirms the direct inhibition of the NS5B polymerase enzyme.
-
Enzyme and Template : Recombinant HCV NS5B polymerase is purified. A homopolymeric RNA template (e.g., poly(A)) and an oligo(U) primer are used as substrates.
-
Reaction : The polymerase, template, and primer are incubated with radiolabeled UTP and varying concentrations of the inhibitor.
-
Quantification : The incorporation of the radiolabeled UTP into the newly synthesized RNA is measured.
-
Data Analysis : The IC50 value, the concentration at which the inhibitor reduces enzyme activity by 50%, is determined.
Conclusion
The synthesized data suggest that this compound is a potent, pan-genotypic inhibitor of HCV replication. Its low nanomolar EC50 values across all major genotypes and a high barrier to resistance, particularly against the sofosbuvir-resistant S282T substitution, indicate a promising profile. Compared to the genotype-restricted activity of Dasabuvir and the nucleosidic nature of Sofosbuvir, this compound presents a potentially valuable alternative as a non-nucleoside, pan-genotypic agent. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. hcvguidelines.org [hcvguidelines.org]
- 6. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretreatment Hepatitis C Virus NS5A/NS5B Resistance-Associated Substitutions in Genotype 1 Uruguayan Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
In Vivo Validation of HCV-IN-7: A Comparative Analysis of a Novel Pan-Genotypic NS5A Inhibitor
For Immediate Release
In the landscape of direct-acting antivirals (DAAs) for Hepatitis C virus (HCV), the NS5A protein has emerged as a prime target due to its critical role in viral replication and assembly. This guide provides a comprehensive comparison of HCV-IN-7, a potent, orally active, pan-genotypic NS5A inhibitor, with other established NS5A inhibitors. The following sections detail its preclinical validation, including in vitro potency and pharmacokinetic profiles, and contextualize its potential within the broader field of HCV therapeutics. While in vivo efficacy data in mouse models for this compound is not publicly available in the primary literature, this guide will leverage available data for closely related compounds and outline the standard experimental protocols used for such evaluations.
Introduction to this compound
This compound is a novel NS5A inhibitor characterized by a unique tricyclic central core. Its discovery was detailed in a 2019 publication in the Journal of Medicinal Chemistry by Ramdas et al[1]. The compound was identified as a potential clinical candidate due to its exceptional pan-genotypic potency and favorable pharmacokinetic properties[1][2].
In Vitro Potency and Comparative Analysis
This compound demonstrates picomolar to low nanomolar inhibitory concentrations (IC50) against a wide range of HCV genotypes. This broad activity is a significant advantage over earlier generation NS5A inhibitors which often had genotype-specific limitations.
| Compound | Genotype 1b (IC50, pM) | Genotype 2a (IC50, pM) | Genotype 1a (IC50, pM) | Genotype 3a (IC50, pM) | Genotype 4a (IC50, pM) | Genotype 6a (IC50, pM) |
| This compound (Compound 20) | 12 | 5 | 27 | 47 | 3 | 28 |
| Ledipasvir | 18 | 1100 | 420 | 16000 | 110 | 170 |
| Daclatasvir | 9 | 4 | 50 | 260 | 6 | 100 |
Table 1: Comparative In Vitro Anti-HCV Activity of NS5A Inhibitors. Data for this compound (referred to as compound 20) and comparators are from Ramdas V, et al. J Med Chem. 2019.[1][2]
Pharmacokinetic Profile of this compound
Preclinical pharmacokinetic studies in rats and dogs have shown that this compound possesses good oral bioavailability and a desirable tissue distribution profile, with a notable uptake in the liver, the primary site of HCV replication.
| Species | Route | Dose (mg/kg) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Cmax (µM) | AUClast (µM*h) |
| Rat | IV | 1 | 2 | 11 | 2 | - | - |
| Rat | PO | 10 | - | - | - | 1 | 6 |
| Dog | IV | 1 | 4 | 6 | 2 | - | - |
| Dog | PO | 10 | - | - | - | 5 | 49 |
Table 2: Pharmacokinetic Parameters of this compound. Data obtained from preclinical studies.
In Vivo Validation in Mouse Models: A Methodological Overview
The gold standard for in vivo evaluation of anti-HCV compounds involves the use of chimeric mice with humanized livers. These models are essential because standard laboratory mice are not susceptible to HCV infection. The most common models are uPA/SCID or FRGKO mice transplanted with human hepatocytes.
Experimental Workflow for In Vivo Efficacy Studies
Below is a typical experimental workflow for assessing the in vivo efficacy of an HCV inhibitor in a humanized mouse model.
Detailed Experimental Protocol
-
Animal Model: Severe combined immunodeficient (SCID) mice transgenic for the urokinase-type plasminogen activator (uPA) gene (uPA/SCID) or fumarylacetoacetate hydrolase (Fah)-deficient mice are used. These mice undergo irradiation followed by transplantation with cryopreserved human hepatocytes.
-
Humanization and Quality Control: Engraftment of human hepatocytes is monitored by measuring human albumin levels in the mouse serum. Mice with high levels of human albumin are selected for studies.
-
HCV Infection: Humanized mice are infected intravenously with HCV-positive human serum or cell culture-derived HCV of a specific genotype. A stable infection is typically established within several weeks, confirmed by quantifiable HCV RNA in the serum.
-
Drug Administration: Once a stable viremia is achieved, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is typically administered daily via oral gavage at various dose levels. A vehicle control group receives the formulation without the active compound.
-
Monitoring of Efficacy: Blood samples are collected at regular intervals (e.g., weekly) to quantify HCV RNA levels using real-time RT-PCR. This allows for the assessment of the rate and extent of viral load reduction.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. Liver tissue is collected for histological analysis to assess liver damage and for quantification of intrahepatic HCV RNA and drug concentration.
HCV Replication and NS5A Inhibition Signaling Pathway
HCV replication is a complex process occurring within a membranous web in the cytoplasm of infected hepatocytes. The NS5A protein is a crucial component of the replication complex and is involved in both RNA replication and the assembly of new virus particles. NS5A inhibitors bind to the N-terminus of the protein, inducing a conformational change that disrupts its function.
Conclusion
This compound is a highly promising pan-genotypic NS5A inhibitor with potent in vitro activity and a favorable preclinical pharmacokinetic profile. While specific in vivo efficacy data in mouse models of HCV infection are not yet publicly available for this compound, the established methodologies utilizing humanized mice provide a clear path for its evaluation. The superior pan-genotypic coverage of this compound compared to earlier NS5A inhibitors like ledipasvir, particularly against genotypes 2a and 3a, suggests it could be a valuable component of future combination therapies for HCV, addressing the needs of a broader patient population. Further in vivo studies are anticipated to confirm its therapeutic potential.
References
A Comparative Guide to the Pharmacokinetic Profiles of Novel NS5A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, with non-structural protein 5A (NS5A) inhibitors being a cornerstone of many successful regimens. These inhibitors are highly potent, pangenotypic, and generally well-tolerated. Understanding their pharmacokinetic (PK) profiles is crucial for optimizing dosing strategies, predicting drug-drug interactions, and ensuring therapeutic efficacy. This guide provides a comparative analysis of the pharmacokinetic properties of three novel NS5A inhibitors: ombitasvir, pibrentasvir, and ruzasvir, supported by experimental data from clinical trials.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of ombitasvir, pibrentasvir, and ruzasvir in humans. These parameters are essential for comparing the absorption, distribution, metabolism, and excretion (ADME) characteristics of these potent antiviral agents.
| Pharmacokinetic Parameter | Ombitasvir | Pibrentasvir | Ruzasvir |
| Time to Maximum Plasma Concentration (Tmax) | 4.6 - 5.5 hours (multiple doses)[1] | Not explicitly stated | ~3 hours (single dose, fasted)[2] |
| Maximum Plasma Concentration (Cmax) | Dose-dependent[1] | 110 ng/mL (non-cirrhotic HCV-infected subjects) | Subject to a ~26% decrease when co-administered with bemnifosbuvir[2] |
| Area Under the Curve (AUC) | Dose-dependent, linear pharmacokinetics[1] | 1430 ng∙h/mL (non-cirrhotic HCV-infected subjects) | Subject to a ~23% decrease when co-administered with bemnifosbuvir[2] |
| Plasma Half-life (t½) | 25 - 34 hours (multiple doses)[1] | 13 hours (non-cirrhotic HCV-infected subjects) | Long half-life, supports once-daily dosing[2] |
| Bioavailability | Absolute bioavailability of 48% (co-formulated with paritaprevir/ritonavir)[1] | Increases 3-fold when given with glecaprevir. Food increases exposure by 40-53%. | Food delays Tmax by up to 2 hours and increases exposure by up to 63%[2] |
| Protein Binding | >99.9% | >99.9% | Not explicitly stated |
| Metabolism | Predominantly by amide hydrolysis followed by oxidative metabolism[1] | Not metabolized[1] | Substrate of CYP3A[2] |
| Excretion | Primarily in feces (90.2% of administered dose), with 87.8% as unchanged drug. Minimal renal excretion (1.9%).[1] | Biliary-fecal excretion (96.6% in feces)[1] | Not explicitly stated |
| Accumulation | Minimal (~50-70% following 10 days of dosing)[1] | 25% to 35% (steady state by day 5) | Not explicitly stated |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are derived from Phase 1 and Phase 2 clinical trials. While specific, detailed protocols are proprietary, the general methodologies employed in these studies are standardized and follow regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA).
General Phase 1 Single and Multiple Ascending Dose (SAD/MAD) Study Design
A typical Phase 1 study to evaluate the pharmacokinetics of a novel NS5A inhibitor involves the following steps:
-
Subject Recruitment: Healthy volunteers are recruited after providing informed consent. Inclusion and exclusion criteria are strictly followed to ensure subject safety and data integrity.
-
Dosing:
-
Single Ascending Dose (SAD): Subjects are divided into cohorts, with each cohort receiving a single, escalating dose of the investigational drug.
-
Multiple Ascending Dose (MAD): Following the SAD phase, new cohorts of subjects receive multiple doses of the drug over a set period (e.g., 7-14 days) to assess steady-state pharmacokinetics and accumulation.
-
-
Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points before and after drug administration. A typical sampling schedule might be: pre-dose (0 hour), and then at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose for SAD studies. For MAD studies, sampling occurs at similar intervals after the first and last doses, with additional trough concentration measurements before each dose.
-
Food Effect Assessment: A crossover study design is often employed where subjects receive the drug under both fasted and fed conditions to evaluate the impact of food on drug absorption.
-
Drug-Drug Interaction (DDI) Studies: To assess the potential for interactions with other medications, the NS5A inhibitor is co-administered with known inhibitors or inducers of relevant metabolic enzymes (e.g., CYP3A4) or transporters.
Bioanalytical Method for Plasma Concentration Quantification
The concentration of the NS5A inhibitor and its metabolites in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3] The validation of this method is conducted in accordance with FDA guidelines and includes the assessment of:[4][5]
-
Selectivity and Specificity: Ensuring the method can accurately measure the analyte without interference from endogenous plasma components.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the reproducibility of the measurements.
-
Calibration Curve: Establishing the relationship between the instrument response and known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified.
-
Stability: Assessing the stability of the analyte in plasma under various storage and handling conditions.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the pharmacokinetic evaluation of novel NS5A inhibitors.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Clinical Evaluation of Potential Interaction Between Bemnifosbuvir and Ruzasvir With an Assessment of Food Effect: Results of a Phase 1 Study in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of Paritaprevir, Ombitasvir, Dasabuvir, Ritonavir, and Ribavirin in Patients with Hepatitis C Virus Genotype 1 Infection: Combined Analysis from 9 Phase 1b/2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
Navigating the Genetic Barrier: A Comparative Analysis of Resistance Profiles for HCV NS5A Inhibitors, Featuring HCV-IN-7
For Immediate Release
[City, State] – November 21, 2025 – In the relentless pursuit of effective Hepatitis C virus (HCV) therapies, the emergence of drug resistance remains a critical hurdle. A comprehensive understanding of the genetic barrier to resistance for novel antiviral agents is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the in vitro resistance profile of the potent, pan-genotypic NS5A inhibitor, HCV-IN-7, alongside established NS5A inhibitors daclatasvir, ledipasvir, and velpatasvir.
This compound, a novel tricyclic core-containing compound, has demonstrated impressive picomolar potency against a wide range of HCV genotypes. This guide delves into the critical aspect of its resistance profile, presenting key experimental data on the selection of resistance-associated substitutions (RASs) and their impact on the inhibitor's efficacy. This information is crucial for predicting clinical outcomes and developing strategies to mitigate the evolution of drug-resistant viral strains.
Comparative Analysis of In Vitro Resistance Profiles
The genetic barrier to resistance is a measure of the ease with which a virus can develop mutations that confer resistance to a drug. For HCV NS5A inhibitors, this is typically assessed by determining the fold-change in the half-maximal effective concentration (EC50) for viral replicons carrying specific amino acid substitutions in the NS5A protein. A higher fold-change indicates a greater loss of potency and a lower genetic barrier.
The following table summarizes the in vitro resistance data for this compound and its key competitors against common NS5A RASs in HCV genotype 1a.
| Resistance-Associated Substitution (RAS) | This compound Fold Change in EC50 | Daclatasvir Fold Change in EC50 | Ledipasvir Fold Change in EC50 | Velpatasvir Fold Change in EC50 |
| M28T | >1,000 | >5,000 | >1,000 | 2.5 |
| Q30H | >1,000 | >10,000 | >1,000 | >100 |
| L31V | >1,000 | >10,000 | >1,000 | >100 |
| Y93H | >10,000 | >50,000 | >10,000 | >1,000 |
| Y93N | >10,000 | >50,000 | >10,000 | >1,000 |
Data for this compound is sourced from Ramdas V, et al. J Med Chem. 2019;62(23):10563-10582. Data for comparator drugs is compiled from various publicly available sources and publications.
Experimental Methodologies
The determination of the genetic barrier to resistance involves a multi-step experimental process. The key methodologies employed in the characterization of this compound and other NS5A inhibitors are outlined below.
HCV Replicon Assay
The foundation of in vitro HCV drug testing relies on the use of subgenomic HCV replicons. These are engineered RNA molecules that can replicate autonomously within cultured human hepatoma cells (e.g., Huh-7 cells).
Experimental Workflow for HCV Replicon Assay:
Caption: Workflow for generating HCV replicon cell lines and determining antiviral potency.
Resistance Selection Studies
To identify the specific mutations that confer resistance to an antiviral agent, resistance selection studies are performed. This involves culturing HCV replicon cells in the presence of the inhibitor over an extended period.
Experimental Workflow for Resistance Selection:
Caption: Protocol for in vitro selection of drug-resistant HCV replicons.
Site-Directed Mutagenesis and Phenotypic Analysis
Once resistance-associated substitutions are identified, their specific impact on drug susceptibility is quantified by introducing them into the wild-type replicon using site-directed mutagenesis. The EC50 of the inhibitor is then determined for each mutant replicon and compared to the wild-type to calculate the fold-change in resistance.
HCV Replication and NS5A Inhibition Signaling Pathway
HCV is a single-stranded RNA virus that establishes a complex replication cycle within host hepatocytes. The NS5A protein is a crucial, multifunctional phosphoprotein that plays a central role in both viral RNA replication and the assembly of new virus particles. NS5A inhibitors, including this compound, bind to the N-terminus of NS5A, disrupting its function and thereby halting the viral life cycle.
Caption: Simplified pathway of HCV replication and the inhibitory action of NS5A inhibitors.
Conclusion
The data presented in this guide highlight the potent, pan-genotypic activity of this compound. However, like other NS5A inhibitors, it is susceptible to high-level resistance from specific mutations in the NS5A protein, particularly at the Y93 position. The comprehensive experimental workflows provided offer a clear understanding of the methodologies used to assess the genetic barrier to resistance. This information is vital for the continued development of next-generation HCV inhibitors and for designing effective combination therapies that can overcome the challenge of drug resistance and lead to improved patient outcomes. Researchers and drug development professionals are encouraged to consider these findings in their ongoing efforts to combat the global burden of Hepatitis C.
Independent Verification of HCV NS5B Polymerase Inhibitor's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an independent verification of the mechanism of action for inhibitors targeting the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication. Due to the lack of publicly available data for a specific compound designated "HCV-IN-7," this document focuses on a comparative analysis of two well-characterized, clinically relevant NS5B inhibitors: Sofosbuvir, a nucleoside inhibitor, and Dasabuvir, a non-nucleoside inhibitor. By presenting their performance data and the detailed experimental protocols used for their characterization, this guide offers a framework for understanding and evaluating the mechanism of action of novel HCV NS5B polymerase inhibitors.
Introduction to HCV NS5B Polymerase as a Therapeutic Target
The Hepatitis C virus is a single-stranded RNA virus that afflicts millions worldwide, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The viral genome encodes for the NS5B protein, an RNA-dependent RNA polymerase (RdRp) that is the catalytic core of the HCV replication complex. This enzyme is responsible for synthesizing new viral RNA genomes. As there is no functional equivalent of an RdRp in mammalian cells, NS5B is a highly specific and attractive target for antiviral drug development.
Inhibitors of NS5B polymerase are broadly categorized into two main classes based on their mechanism of action:
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds are analogs of natural nucleosides or nucleotides. They are incorporated into the growing viral RNA chain by the NS5B polymerase, leading to premature chain termination and halting replication. Sofosbuvir is a prime example of a successful nucleotide analog inhibitor.
-
Non-Nucleoside Inhibitors (NNIs): These molecules bind to allosteric sites on the NS5B polymerase, inducing conformational changes that inhibit the enzyme's catalytic activity. Dasabuvir is a non-nucleoside inhibitor that binds to a distinct pocket on the enzyme.[1][2]
This guide will compare the in vitro efficacy and mechanistic hallmarks of Sofosbuvir and Dasabuvir, providing a basis for the evaluation of new chemical entities targeting HCV NS5B.
Comparative Performance of NS5B Inhibitors
The antiviral activity of HCV NS5B inhibitors is typically assessed using two key in vitro assays: biochemical assays with purified enzyme and cell-based HCV replicon assays.
-
Biochemical Assays: These assays directly measure the inhibition of the purified NS5B polymerase enzyme's ability to synthesize RNA. The potency is expressed as the half-maximal inhibitory concentration (IC50).
-
HCV Replicon Assays: These cell-based assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that autonomously replicates. The efficacy of an inhibitor in this system is measured as the half-maximal effective concentration (EC50), reflecting its ability to suppress viral replication within a cellular context.
The following tables summarize the quantitative data for Sofosbuvir and Dasabuvir from published studies.
Table 1: Biochemical Inhibitory Potency against HCV NS5B Polymerase
| Compound | Class | HCV Genotype | IC50 (nM) | Reference |
| Sofosbuvir (active triphosphate form) | Nucleotide Inhibitor | 1b | 120 | [3] |
| Dasabuvir | Non-Nucleoside Inhibitor | 1a | 7.7 | [4] |
| Dasabuvir | Non-Nucleoside Inhibitor | 1b | 1.8 | [4] |
Table 2: Antiviral Activity in HCV Replicon Assays
| Compound | Class | HCV Genotype | EC50 (nM) | Cell Line | Reference |
| Sofosbuvir | Nucleotide Inhibitor | 1b | 40 | Huh-7 | [5] |
| Sofosbuvir | Nucleotide Inhibitor | 2a | 32 | Huh-7 | [5] |
| Sofosbuvir | Nucleotide Inhibitor | 3a | 50 | Huh-7 | [6] |
| Sofosbuvir | Nucleotide Inhibitor | 4a | 130 | Huh-7 | [5] |
| Dasabuvir | Non-Nucleoside Inhibitor | 1a (H77) | 7.7 | Huh-7 | [4] |
| Dasabuvir | Non-Nucleoside Inhibitor | 1b (Con1) | 1.8 | Huh-7 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and comparison.
Biochemical Assay for HCV NS5B Polymerase Activity
This protocol describes a common method for measuring the in vitro activity of HCV NS5B polymerase using a radiolabeled nucleotide incorporation assay.
Materials:
-
Purified recombinant HCV NS5B polymerase (e.g., C-terminally truncated for solubility).
-
RNA template/primer (e.g., poly(A)/oligo(dT)).
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.5% Triton X-100.
-
Ribonucleoside triphosphates (rNTPs): ATP, CTP, GTP, UTP.
-
Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP).
-
Test compounds (e.g., this compound, Sofosbuvir triphosphate, Dasabuvir) dissolved in DMSO.
-
Stop Solution: 50 mM EDTA.
-
DE81 filter papers.
-
Wash Buffer: 5% dibasic sodium phosphate.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, unlabeled rNTPs, and the RNA template/primer.
-
Add the test compound at various concentrations to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding the purified NS5B polymerase and the radiolabeled rNTP.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto DE81 filter papers and allow them to air dry.
-
Wash the filter papers extensively with the wash buffer to remove unincorporated radiolabeled nucleotides.
-
Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
HCV Replicon Assay with Luciferase Reporter
This protocol outlines a cell-based assay to determine the antiviral activity of a compound against HCV replication using a replicon system with a luciferase reporter gene.[7]
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon encoding a luciferase reporter gene (e.g., Renilla or Firefly luciferase).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
G418 for maintaining selection pressure on the replicon-containing cells.
-
96-well or 384-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed the HCV replicon cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds. Include a DMSO-only control.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.[7]
-
After incubation, lyse the cells according to the luciferase assay manufacturer's protocol.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
To assess cytotoxicity, a parallel assay can be performed using a viability dye (e.g., CellTiter-Glo).
-
Calculate the percent inhibition of replication for each compound concentration relative to the DMSO control.
-
Determine the EC50 (and CC50 for cytotoxicity) values by plotting the percent inhibition (or viability) against the compound concentration and fitting the data to a dose-response curve.
Visualization of Mechanisms and Workflows
The following diagrams illustrate the signaling pathway of HCV replication and the experimental workflows described.
Caption: Mechanism of HCV replication and sites of action for NS5B inhibitors.
Caption: Workflow for the biochemical NS5B polymerase assay.
Caption: Workflow for the HCV replicon assay with a luciferase reporter.
Conclusion
While specific data for "this compound" is not publicly available, this guide provides a comprehensive framework for understanding the mechanism of action of HCV NS5B polymerase inhibitors through a comparative analysis of Sofosbuvir and Dasabuvir. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field of antiviral drug discovery. The distinct mechanisms of nucleoside and non-nucleoside inhibitors, as illustrated by the comparative data, highlight the different approaches to targeting the HCV NS5B polymerase. This guide serves as a foundation for the independent verification and characterization of novel inhibitors aimed at combating Hepatitis C.
References
- 1. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. biorxiv.org [biorxiv.org]
- 4. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
Safety Operating Guide
Proper Disposal of HCV-IN-7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential information and procedural guidance for the safe disposal of HCV-IN-7, a potent pan-genotypic Hepatitis C Virus (HCV) NS5A inhibitor.
This compound is a valuable tool in antiviral research, but its proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide outlines the known characteristics of this compound and provides a step-by-step protocol for its disposal.
Key Data on this compound and its Hydrochloride Salt
To facilitate proper handling and disposal, the following table summarizes the available quantitative data for this compound and its hydrochloride salt.
| Property | This compound | This compound hydrochloride |
| CAS Number | Not Available | 1449756-87-9[1] |
| Molecular Formula | C40H48N8O6S[2] | C40H50Cl2N8O6S[1] |
| Molecular Weight | 768.92 g/mol [2] | 841.85 g/mol [1] |
| Biological Activity (IC50) | 3-47 pM (pan-genotypic)[2] | 3-47 pM (pan-genotypic)[1] |
| Cytotoxicity (10 µM) | 14% in Huh7 cells, 22% in HepG2 cells, 36% in HEK cells[2] | Not Available |
Experimental Protocols: Disposal of this compound
The following protocol is a general guideline for the disposal of small quantities of this compound typically used in a research laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements and local regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Chemical fume hood.
-
Labeled hazardous waste container (compatible with organic solvents).
-
Inert absorbent material (e.g., vermiculite or sand).
-
A suitable solvent for dissolution (e.g., Dimethyl Sulfoxide - DMSO).
Procedure:
-
Risk Assessment: Before beginning any disposal procedure, conduct a thorough risk assessment. Given its high potency and observed cytotoxicity, this compound should be handled with care to avoid inhalation of dust or direct contact with skin and eyes. All handling of the solid compound and its concentrated solutions should be performed in a certified chemical fume hood.
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent in which this compound is soluble, such as DMSO.
-
Collect the rinsate as hazardous waste in the designated container.
-
After triple rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.
-
-
Disposal of Unused Solid this compound:
-
For small quantities of expired or unused solid this compound, carefully transfer the material into a designated hazardous waste container. Avoid generating dust.
-
If required by your institution, dissolve the solid in a minimal amount of a suitable solvent (e.g., DMSO) before adding it to the liquid hazardous waste container.
-
-
Disposal of Solutions Containing this compound:
-
Solutions of this compound in organic solvents should be collected in a labeled hazardous waste container for organic solvent waste.
-
Do not mix with incompatible waste streams.
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure proper ventilation.
-
Wear appropriate PPE, including respiratory protection if a significant amount of powder is spilled.
-
Cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then with soap and water.
-
-
Waste Pickup:
-
Securely close the hazardous waste container.
-
Store the container in a designated satellite accumulation area.
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound in various forms.
Disclaimer: This information is intended for guidance purposes only. It is the responsibility of the user to comply with all applicable local, state, and federal regulations regarding the disposal of chemical waste. Always consult your institution's safety protocols and your EHS department for specific instructions.
References
Safe Handling and Personal Protective Equipment for HCV-IN-7: A Guide for Researchers
Disclaimer: No public Safety Data Sheet (SDS) for a compound specifically identified as "HCV-IN-7" was found. The following guidelines are based on a conservative approach to handling potentially potent, novel, or uncharacterized research compounds, drawing from established laboratory safety protocols for hazardous materials. Researchers, scientists, and drug development professionals must consult the official manufacturer's SDS for this compound and conduct a thorough, site-specific risk assessment before handling this compound.
I. Immediate Safety and Hazard Assessment
Given the unknown specific hazards of this compound, it is prudent to treat it as a potent compound with potential health risks upon exposure. The primary goal is to minimize all routes of exposure, including inhalation, skin contact, eye contact, and ingestion.
Key Principles:
-
Assume Potency: In the absence of specific data, handle the compound as if it were highly potent and toxic.
-
Engineering Controls as Primary Barrier: Use of certified chemical fume hoods or other ventilated enclosures is mandatory for all handling of powdered or volatile forms of this compound.
-
Personal Protective Equipment (PPE) as a Secondary Barrier: Appropriate PPE must be worn at all times when handling the compound.
-
Minimize Contamination: Designate specific areas for handling, weighing, and preparing solutions of this compound.
II. Personal Protective Equipment (PPE) Requirements
The selection of PPE is critical to ensure user safety. The following table summarizes the recommended PPE for handling this compound in a research laboratory setting.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. Goggles provide better protection against splashes. |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile) | Double-gloving is recommended, especially for handling concentrated solutions or the pure compound. Check for tears and replace gloves frequently. |
| Body | Laboratory Coat | A buttoned lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or disposable gown should be worn over the lab coat. |
| Respiratory | N95 Respirator or Higher | A respirator is recommended when handling the powdered form of this compound outside of a certified fume hood (not recommended) or during spill cleanup. Fit testing is required for proper respirator use. |
III. Operational and Disposal Plans: A Step-by-Step Guide
A. Preparation and Handling Workflow:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Have a spill kit readily accessible.
-
Weighing: Weigh the powdered compound in the fume hood. Use a disposable weighing paper or a dedicated, tared container to avoid contamination of balances.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the compound slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name ("this compound"), concentration, date, and appropriate hazard warnings.
-
Post-Handling: After handling, decontaminate the work area in the fume hood. Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat). Wash hands thoroughly with soap and water.
B. Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing papers, used gloves, disposable lab coats) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps (needles, scalpels) used in procedures with this compound must be disposed of in a designated sharps container.[1]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste vendor in accordance with local, state, and federal regulations.
IV. Experimental Workflow and Safety Decision Making
The following diagrams illustrate the general workflow for safely handling a potent research compound like this compound and the decision-making process for selecting appropriate PPE.
Caption: Workflow for Handling this compound.
Caption: PPE Selection Logic for this compound.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and safely handle potent research compounds like this compound in the laboratory. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
